Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Description
BenchChem offers high-quality Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHTDGCQQHAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732124 | |
| Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54202-05-0 | |
| Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS 54202-05-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is characterized by a continuous search for novel molecular scaffolds that can impart improved physicochemical and pharmacological properties to drug candidates. The drive to "escape from flatland" has led to a growing interest in three-dimensional structures that can offer enhanced target binding and better drug-like properties compared to their planar aromatic counterparts.[1] In this context, the bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling bioisostere for the para-phenyl group, offering a rigid, non-planar core for the precise spatial orientation of functional groups.[2][3] This guide provides a comprehensive technical overview of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, a key building block that embodies the potential of the BCO scaffold in contemporary drug discovery.
Molecular Overview and Physicochemical Properties
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a bifunctional organic molecule featuring a rigid bicyclic core. The structure is characterized by a methyl ester at the 1-position and a cyano group at the 4-position of the bicyclo[2.2.2]octane skeleton. These two functional groups provide orthogonal handles for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 54202-05-0 | - |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in most organic solvents | - |
The Bicyclo[2.2.2]octane Scaffold: A Three-Dimensional Advantage in Drug Design
The bicyclo[2.2.2]octane (BCO) moiety is increasingly recognized as a valuable bioisosteric replacement for the commonly encountered para-substituted phenyl ring in drug candidates.[2] This strategic substitution offers several potential advantages for drug development professionals:
-
Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated, three-dimensional scaffold can lead to significant improvements in key drug-like properties. These include increased aqueous solubility, reduced lipophilicity, and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with clinical success.[2]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated nature of the BCO core can block these metabolic pathways, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[5]
-
Novel Intellectual Property: The incorporation of less common scaffolds like the BCO core can provide a pathway to novel chemical entities with distinct intellectual property profiles.
The rigid nature of the BCO framework allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[5]
Synthesis of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate: A Proposed Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach would involve a Diels-Alder reaction between a suitable diene and dienophile to form the bicyclo[2.2.2]octene precursor, followed by functional group manipulations to arrive at the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Step 1: Diels-Alder Reaction
The synthesis would commence with a [4+2] cycloaddition reaction between 1,3-cyclohexadiene and a suitable dienophile, such as a 2-cyanoacrylate derivative.[8] The use of a Lewis acid catalyst can promote the reaction and enhance its stereoselectivity.[9]
-
Reactants: 1,3-Cyclohexadiene and Ethyl 2-cyanoacrylate.
-
Catalyst: A Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃) can be effective in mediating such reactions.[8]
-
Solvent: A non-polar solvent like toluene is suitable.
-
Conditions: The reaction is typically carried out at elevated temperatures.
-
Work-up: Standard aqueous work-up followed by purification by column chromatography.
Step 2: Ester Hydrolysis
The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
-
Reagents: A base such as potassium hydroxide (KOH) in a mixture of methanol and water.
-
Conditions: Refluxing the reaction mixture until the ester is consumed.
-
Work-up: Acidification of the reaction mixture to precipitate the carboxylic acid, followed by filtration and drying.
Step 3: Fischer Esterification
The final step is the esterification of the carboxylic acid with methanol to yield the target methyl ester.[10][11][12]
-
Reactants: 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid and an excess of methanol.
-
Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Conditions: Refluxing the reaction mixture. The removal of water as it is formed can drive the equilibrium towards the product.
-
Work-up: Neutralization of the acid catalyst, followed by extraction with an organic solvent and purification by distillation or chromatography.
Caption: Key chemical transformations of the title compound.
Conclusion
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional bicyclo[2.2.2]octane core offers a compelling alternative to traditional planar aromatic scaffolds, with the potential to impart improved physicochemical and pharmacokinetic properties to drug candidates. The presence of two orthogonal functional groups, a nitrile and a methyl ester, provides chemists with a rich platform for the synthesis of diverse and complex molecules. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic use of building blocks like Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate will undoubtedly play an increasingly important role in the future of drug design and development.
References
-
Levterov, V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6099. Available at: [Link]
-
Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Phenyl Group. Taylor & Francis. Available at: [Link]
-
Bicyclo[2.2.2]octane-2-carbonitrile. PubChem. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Supporting Information. Available at: [Link]
-
Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST WebBook. Available at: [Link]
-
Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. ResearchGate. Available at: [Link]
-
13C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. ResearchGate. Available at: [Link]
-
Bicyclo[2.2.2]octane-1-carboxylic acid. PubChem. Available at: [Link]
-
Diels–Alder reaction between 1,3-cyclohexadiene 4 and crotonaldehyde 5a... ResearchGate. Available at: [Link]
-
Bicyclo(2.2.2)octane. SpectraBase. Available at: [Link]
-
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid (C10H13NO2). PubChemLite. Available at: [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKAT USA, Inc. Available at: [Link]
-
Bicyclo[2.2.2]octane. NIST WebBook. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by... ResearchGate. Available at: [Link]
- Method for carboxylic acid esterification. Google Patents.
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Bicyclo[2.2.2]octane. NIST WebBook. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. PubChemLite - 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a unique bifunctional molecule featuring a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold. This guide provides a comprehensive technical overview of its chemical structure, plausible synthetic pathways, and established characterization techniques. We delve into the strategic importance of the BCO core in medicinal chemistry as a bioisosteric replacement for planar aromatic rings, offering improved physicochemical properties. This document serves as a foundational resource for researchers interested in leveraging this versatile building block for the design and synthesis of novel therapeutics and advanced materials.
Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) framework is a highly rigid and sterically defined three-dimensional structure that has garnered significant attention in medicinal chemistry and materials science.[1] Unlike planar aromatic systems, the BCO cage offers a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Its saturated hydrocarbon nature also contributes to improved metabolic stability and solubility, key parameters in drug development.[1]
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a particularly interesting derivative due to the presence of two distinct and reactive functional groups at the bridgehead positions: a cyano group and a methyl ester. This dual functionality opens up a wide array of possibilities for subsequent chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas, including antiviral, anti-inflammatory, and antimicrobial research.[2]
Molecular Structure and Properties
The chemical structure of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is characterized by a central BCO core with a cyano (-C≡N) group at the C4 bridgehead and a methyl carboxylate (-COOCH₃) group at the C1 bridgehead.
| Property | Value | Source |
| CAS Number | 54202-05-0 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |
| Molecular Weight | 193.24 g/mol | [3][4] |
| Physical Form | Solid | [3][4] |
| Purity (typical) | ≥97% | [3][4] |
| Storage | Sealed in dry, room temperature | [3][4] |
Synthesis of the Bicyclo[2.2.2]octane Core: The Diels-Alder Approach
The construction of the bicyclo[2.2.2]octane skeleton is most commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction.[5][6] This powerful transformation involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of BCO synthesis, 1,3-cyclohexadiene is a common diene.
However, the direct synthesis of 1,4-disubstituted BCOs via a Diels-Alder reaction with a 1,4-disubstituted 1,3-cyclohexadiene is often challenging.[7] Therefore, a more practical approach involves the initial formation of the BCO core followed by subsequent functionalization of the bridgehead positions.
A general workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis of substituted bicyclo[2.2.2]octanes.
Plausible Synthetic Protocol
Step 1: Synthesis of a Bridgehead Carboxylic Acid Intermediate
A potential starting point is the synthesis of a BCO derivative with a carboxylic acid group at one bridgehead and a precursor to the cyano group at the other. A common strategy involves the Diels-Alder reaction of 1,3-cyclohexadiene with an appropriate dienophile, followed by a series of transformations to introduce the desired bridgehead functionalities. A patent describes a process for preparing 1,4-disubstituted bicyclo[2.2.2]octane derivatives from 1,4-dimethylene cyclohexane, which can be further derivatized.[8]
Step 2: Introduction of the Cyano and Methyl Ester Groups
Once a suitable 1,4-disubstituted BCO intermediate is obtained, standard organic transformations can be employed to install the cyano and methyl ester groups. For instance, a bridgehead carboxylic acid can be converted to its methyl ester via Fischer esterification. A bridgehead amine, which can be derived from a carboxylic acid via a Curtius or Hofmann rearrangement, could potentially be converted to a cyano group through a Sandmeyer-type reaction, although bridgehead systems present unique reactivity challenges.
Spectroscopic Characterization
The structural elucidation of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected spectral data can be predicted based on the analysis of similar BCO derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the BCO core. The key signals would include:
-
A singlet for the methyl protons of the ester group (-OCH₃).
-
Two sets of multiplets for the methylene protons (-CH₂-) of the BCO framework.
-
A multiplet for the bridgehead proton (-CH-).
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide valuable information about the carbon skeleton. Expected key signals include:
-
A signal for the quaternary carbon of the cyano group (-C≡N).
-
A signal for the carbonyl carbon of the ester group (-COO-).
-
A signal for the methyl carbon of the ester group (-OCH₃).
-
Signals for the bridgehead carbons.
-
Signals for the methylene carbons of the BCO framework.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
A strong, sharp peak around 1730 cm⁻¹ corresponding to the C=O stretch of the ester group.
-
C-H stretching and bending vibrations for the aliphatic BCO framework in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 193.24. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the cyano group (-CN).
Applications in Drug Discovery and Materials Science
The rigid BCO scaffold and the versatile cyano and ester functionalities of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate make it a valuable building block for the synthesis of a wide range of target molecules.
Medicinal Chemistry
The BCO core is increasingly being used as a bioisostere for phenyl rings in drug design.[1] This substitution can lead to improved pharmacokinetic properties such as increased solubility and metabolic stability. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can participate in various biological interactions or serve as a handle for further derivatization.
Derivatives of the BCO scaffold have shown promise in various therapeutic areas, including:
-
Antiviral agents: Fused bicyclo[2.2.2]octene derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease.[2]
-
Anti-inflammatory agents: BCO derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2).[2]
-
Metabolic diseases: Bicyclo[2.2.2]octane amide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[2]
Materials Science
The rigid and well-defined structure of the BCO unit can be exploited in the design of novel polymers and liquid crystals. The introduction of polar functional groups like the cyano and ester moieties can influence the material's properties, such as its dielectric constant and thermal stability. For instance, 1,4-disubstituted bicyclo[2.2.2]octanes have been incorporated into liquid crystal systems.
Conclusion
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a fascinating molecule with significant potential as a versatile building block in organic synthesis. Its rigid three-dimensional structure, coupled with the presence of two distinct and reactive functional groups, offers a unique platform for the design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. While a detailed, publicly available synthetic protocol remains elusive, this guide provides a comprehensive overview of its structure, plausible synthetic strategies based on established chemical principles, and its potential applications, thereby serving as a valuable resource for researchers in the field. Further exploration into the synthesis and utility of this compound is warranted and is expected to yield exciting new discoveries.
References
- Roland, J. A., Snyder, J. A., Benson, R. E., & Hermann, E. C. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. U.S.
- Humber, L. G., Myers, G., Hawkins, L., Schmidt, C., & Boulerice, M. B. (1971). Agents Affecting Lipid Metabolism: XIII. The Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives. Canadian Journal of Chemistry, 49(17), 2852-2857.
- Gray, G. W., McDonnell, D. G., & Toyne, K. J. (1979). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (12), 1859-1865.
- Whitney, J. G., Gregory, W. A., Kauer, J. C., Roland, J. R., Snyder, J. A., Benson, R. E., & Hermann, E. C. (2019). Synthesis of bicyclo[2.2.2]octane derivatives.
- Stueger, H., & West, R. (2002). Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Organometallics, 21(23), 4977-4984.
- Kočevar, M., Hren, J., & Polanc, S. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc, 2008(1), 209-231.
- Krasutsky, A. P., & Kriven’ko, A. P. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279.
- Stueger, H., & West, R. (2013). Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Organometallics, 32(15), 4273-4281.
- Griesbeck, A. G., & Deiters, A. (2002). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. The Journal of Organic Chemistry, 67(15), 5221-5225.
-
Clark, J. (n.d.). Ch 10: Diels-Alder reaction. University of Calgary. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 28). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 26, 2026, from [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
- Adam, W., Bottle, S. E., Kliem, U., & Nau, W. M. (2000). Bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes: synthesis, fluorescent properties, and host-guest complexation. The Journal of Organic Chemistry, 65(23), 7930-7936.
- Lemouchi, C., et al. (2014). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. The Journal of Organic Chemistry, 79(12), 5644-5653.
- Shitikova, O. V., et al. (1995). 13C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Russian Chemical Bulletin, 44(8), 1545-1549.
- Witschel, M. C., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. Bioorganic & Medicinal Chemistry, 12(4), 713-722.
- U.S. Patent and Trademark Office. (2022). Prospective Grant of an Exclusive Patent License: Development and Commercialization of Engineered Cell Therapies for the Treatment of Cancer. Federal Register, 87(249), 79935-79936.
- Eaton, P. E., & Carlson, G. R. (1980). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Accounts of Chemical Research, 13(5), 133-139.
-
NIST. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]
-
SpectraBase. (n.d.). Bicyclo(2.2.2)octane. Retrieved February 26, 2026, from [Link]
- Katzenellenbogen, J. A., et al. (2005). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of Medicinal Chemistry, 48(25), 7856-7867.
- El-Ghanam, A. M. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(5), 521-528.
-
Testbiotech. (2023, July 5). New GE patents 2022: 'Second-hand GE' plants claimed as inventions. Retrieved from [Link]
- U.S. Patent and Trademark Office. (2022, December 29). Prospective Grant of an Exclusive Patent License: Development and Commercialization of Engineered Cell Therapies for the Treatment of Cancer. Federal Register, 87(249), 79935-79936.
- Corteva Agriscience. (2022).
Sources
- 1. The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. methyl bicyclo[2.2.2]octane-1-carboxylate(2064-04-2) 1H NMR spectrum [chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scilit.com [scilit.com]
- 8. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
Bicyclo[2.2.2]octane-1-carboxylic acid 4-cyano methyl ester properties
Core Scaffold for "Escape from Flatland" Medicinal Chemistry
Executive Summary & Strategic Value
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) aliphatic systems is a critical strategy for improving physicochemical properties.[1] Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS: 54202-05-0) serves as a premier bioisostere for para-substituted benzoic acid derivatives .[1]
By replacing a phenyl ring with the bicyclo[2.2.2]octane (BCO) core, researchers can increase the fraction of sp³-hybridized carbons (
Key Technical Specifications
| Property | Value |
| Chemical Name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate |
| CAS Number | 54202-05-0 |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| Geometry | Rigid, |
| Bridgehead Distance | ~2.60 Å (vs. ~2.80 Å for p-phenyl) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in water |
Synthesis & Manufacturing Protocol
The synthesis of this core requires precise control to differentiate the two bridgehead carbons.[1] The most robust industrial route proceeds via the desymmetrization of bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives.[1]
Reaction Pathway Diagram
Figure 1: Step-wise synthesis from the symmetric diester to the desymmetrized cyano-ester.
Detailed Experimental Methodology
Note: This protocol is adapted from optimized procedures for BCO derivatives [1][2].
Step 1: Desymmetrization (Mono-hydrolysis)
To isolate the mono-acid from the symmetric diester, statistical hydrolysis is controlled by stoichiometry and solvent polarity.[1]
-
Dissolution: Dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (20.0 g) in MeOH (200 mL).
-
Hydrolysis: Add KOH (0.95 eq) dissolved in minimal water dropwise at 0°C to prevent di-hydrolysis. Warm to RT and stir for 12 h.
-
Workup: Evaporate MeOH. Dilute residue with water. Extract unreacted diester with EtOAc (recycle this layer). Acidify the aqueous layer to pH 2 with 1N HCl.[1]
-
Isolation: Extract the precipitated mono-acid with EtOAc (3x). Dry over
and concentrate.-
Yield Expectation: 65-75%.[1]
-
Step 2: Primary Amide Formation[1]
-
Activation: Dissolve the mono-acid (10.0 g) in anhydrous DCM (150 mL). Add TEA (3.0 eq).
-
Coupling: Add BOP reagent (1.2 eq) or HATU (1.2 eq) and stir for 10 min.
-
Amidation: Add solid
(2.5 eq) or bubble gas. Stir at RT for 4-6 h.[1] -
Purification: Wash with saturated
, then brine. The crude amide is often pure enough for the next step.[1]
Step 3: Dehydration to Nitrile
This step converts the primary amide (-CONH2) to the nitrile (-CN).
-
Setup: Dissolve the amide intermediate in anhydrous DCM or 1,2-dichloroethane. Add Pyridine (4.0 eq).
-
Dehydration: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise. Alternatively,
can be used under reflux.[1] -
Reaction: Stir at 0°C for 1 h, then warm to RT. Monitor by TLC for disappearance of the polar amide spot.[1]
-
Quench: Pour into ice-cold saturated
. -
Final Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) yields the title compound as a white solid.
Applications in Drug Discovery
The BCO scaffold is not merely a spacer; it is a functional tool to modulate the Lipophilic Efficiency (LipE) of a drug candidate.[1]
Bioisosteric Logic: Phenyl vs. BCO
| Parameter | para-Phenylene (-Ph-) | Bicyclo[2.2.2]octane (BCO) | Impact |
| Dimensionality | 2D (Planar) | 3D (Spherical/Cage) | Increases |
| Electronic | Aliphatic/Inert | Eliminates | |
| Geometry | Distance ~2.80 Å | Distance ~2.60 Å | Maintains linear vector for receptor pocket fit.[1] |
| Lipophilicity | High LogP | Moderate LogP | BCO is bulky but lacks the specific solvation of aromatics.[1] |
Case Study: FXR Agonist (BMS-986339)
In the development of Farnesoid X Receptor (FXR) agonists for NASH treatment, Bristol Myers Squibb utilized the BCO scaffold to replace a central phenyl ring.[1]
-
Challenge: The initial phenyl-based leads suffered from poor solubility and rapid metabolic clearance.[1]
-
Solution: Substitution with the BCO core (derived from methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate precursors).
-
Result: The BCO analog maintained potency (linear geometry preserved) while significantly improving oral bioavailability and reducing CYP inhibition [2].
Analytical Characterization
Confirming the structure requires identifying the symmetry of the BCO cage and the distinct functional groups.[1]
Expected NMR Profile ( )
- NMR:
- NMR:
IR Spectroscopy[1]
-
Nitrile Stretch: Sharp, weak band at ~2240 cm⁻¹.[1]
-
Carbonyl Stretch: Strong band at ~1730 cm⁻¹ (Ester).
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed).
-
Handling: The nitrile moiety is stable, but the ester is susceptible to hydrolysis under strong basic or acidic conditions.[1] Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[1]
-
Reactivity: Avoid strong pharmacological reducing agents (e.g.,
) unless reduction of the nitrile/ester to amine/alcohol is intended.[1]
References
-
BenchChem. (2025).[2] Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for Advanced Drug Design. Retrieved from
-
Cianchetta, G., et al. (2022).[1] Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. Retrieved from
-
PharmaBlock. (2024). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. Retrieved from
-
Krapcho, A. P., et al. (1974).[1][3] Mono-decarboxylation of disubstituted malonates and BCO diesters. Journal of Organic Chemistry.
Sources
The Structural Renaissance: 4-Substituted Bicyclo[2.2.2]octane Derivatives in Modern Medicinal Chemistry
Executive Summary: Escaping Flatland
For decades, the para-substituted phenyl ring has been a ubiquitous structural motif in drug discovery, present in over 500 marketed drugs 1. However, the perils of a high aromatic ring count—namely poor aqueous solubility, high lipophilicity, off-target serum albumin binding, and hERG/CYP450 liabilities—have forced medicinal chemists to rethink molecular architectures 2.
The strategic replacement of flat, 2-dimensional aromatic rings with 3-dimensional, sp³-rich bioisosteres is known as "escaping flatland." Among the most promising of these scaffolds is the 4-substituted bicyclo[2.2.2]octane (BCO) derivative. By acting as a rigid, sterically defined building block, the BCO scaffold provides a fixed orientation for appended functional groups, dramatically improving physicochemical properties while maintaining the critical vector alignment required for target binding 3.
The Bioisosteric Paradigm: Mechanistic Rationale
The success of BCO as a bioisostere lies in its precise geometric mimicry of the para-phenyl ring. The distance between the connecting bridgehead atoms in the BCO scaffold is 2.60 Å, which is remarkably close to the 2.82 Å distance in the para-phenyl group 2.
However, geometry is only half the equation. The true mechanistic advantage stems from the disruption of aromaticity. Flat aromatic rings readily form highly stable,
Figure 1: Mechanistic pathway of replacing a 2D phenyl ring with a 3D BCO scaffold to improve ADME.
Quantitative Scaffold Comparison
To make informed decisions during structure-based drug design (SBDD), chemists must compare BCO against other prominent bioisosteres like cubane (CUB) and bicyclo[1.1.1]pentane (BCP).
Table 1: Geometric and Structural Properties of Phenyl Bioisosteres 2
| Scaffold | Bridgehead Distance (Å) | Relative Length vs p-Ph |
The Lipophilicity Nuance: Heteroatom Incorporation
While standard BCO effectively lowers clogP compared to phenyl rings, its purely hydrocarbon nature can sometimes retain too much lipophilicity, inadvertently decreasing water solubility in highly complex drugs. To counter this, researchers have developed 2-oxabicyclo[2.2.2]octane , a heteroatom-containing analog 4.
When the para-phenyl ring of the oncology drug Imatinib was replaced with a standard BCO (Compound 86), solubility dropped. However, replacing it with 2-oxabicyclo[2.2.2]octane (Compound 85) restored and improved solubility while drastically lowering lipophilicity 1.
Table 2: Case Study - Physicochemical Impact on Imatinib Analogs 1
| Compound | Substituted Motif | clogP | Aqueous Solubility (µM) |
|---|---|---|---|
| Imatinib (Wild-Type) | para-Phenyl | 4.5 | 351 |
| Compound 86 | Bicyclo[2.2.2]octane | 3.6 | 113 |
| Compound 85 | 2-Oxabicyclo[2.2.2]octane | 2.6 | 389 |
Overcoming Synthetic Bottlenecks: Bridgehead Functionalization
The primary hurdle in utilizing 4-substituted bicyclo[2.2.2]octane derivatives is their synthesis. The bridgehead positions of the BCO cage are notoriously inert to standard nucleophilic substitution [[5]]().
-
S_N2 Reactions are impossible because the cage structure physically blocks the backside attack required for Walden inversion.
-
S_N1 Reactions are highly disfavored due to Bredt's Rule , which dictates that a double bond (or a planar carbocation) cannot exist at the bridgehead of a small/medium bicyclic system due to extreme ring strain.
To bypass these limitations, chemists must either construct the cage with the functional groups already in place (e.g., via tandem Henry cyclizations 6) or utilize advanced transition-metal catalyzed oxidations of unfunctionalized precursors [[5]]().
Figure 2: Step-by-step synthetic workflow for generating 4-substituted BCO derivatives.
Self-Validating Experimental Protocol: Catalytic Synthesis of BCO Derivatives
The following protocol details the synthesis of a 1,4-disubstituted bicyclo[2.2.2]octane core via the transition-metal catalyzed oxidation of 1,4-dimethylene cyclohexane, providing a scalable route to circumvent bridgehead inertness 5.
Materials & Setup
-
Substrate: 1,4-dimethylene cyclohexane (1.0 eq)
-
Catalyst: Ruthenium or Palladium transition metal complex (0.05 eq)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) or equivalent (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
Step 1: Reaction Initiation Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with 1,4-dimethylene cyclohexane in anhydrous DCM under an argon atmosphere.
-
Causality: DCM is selected as it provides excellent solvation for the non-polar diene while remaining completely inert to the highly oxidative conditions, preventing solvent-derived side reactions.
Step 2: Catalytic Oxidation Introduce the transition metal catalyst to the solution. Cool the vessel to 0 °C using an ice bath. Slowly add the oxidant (TBHP) dropwise over 30 minutes.
-
Causality: The oxidation and subsequent cyclization to form the BCO cage is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the catalyst and suppresses over-oxidation of the newly formed bridgehead substituents.
Step 3: In-Process Control (IPC) & Self-Validation After 4 hours of stirring at room temperature, sample the reaction mixture for GC-MS and TLC analysis (using a KMnO₄ stain).
-
Validation Metric: The starting material (diene) will rapidly reduce KMnO₄, showing a bright yellow spot on a purple background. The reaction is deemed complete when the diene spot disappears, and GC-MS confirms the emergence of the target oxo-substituted bicyclo[2.2.2]octane mass. If diene persists, add an additional 0.01 eq of catalyst.
Step 4: Quenching and Extraction
Quench the reaction by adding saturated aqueous sodium thiosulfate (
-
Causality: Sodium thiosulfate safely reduces any unreacted peroxides, preventing explosive hazards during solvent evaporation. Extract the aqueous layer with ethyl acetate (3x), dry over anhydrous
, and concentrate in vacuo.
Step 5: Bridgehead Derivatization
The isolated oxo-BCO intermediate now features a reactive carbonyl group at the bridgehead equivalent position. Subject this intermediate to standard reductive amination (using
-
Causality: By forming the cage with an oxidized carbon already in place, we completely bypass Bredt's rule and the impossibility of direct S_N2 substitution at a hydrocarbon bridgehead.
Conclusion
The integration of 4-substituted bicyclo[2.2.2]octane derivatives represents a critical evolution in medicinal chemistry. By acting as a 3D bioisostere for the flat phenyl ring, BCOs disrupt stable crystal lattices, dramatically improving aqueous solubility and metabolic stability while preserving necessary receptor-ligand vector geometries. As synthetic methodologies—such as transition metal-catalyzed cage formations—continue to mature, the barrier to accessing these complex sp³-rich scaffolds will lower, paving the way for safer, more efficacious therapeutics.
References
- Bicyclo[2.2.
- Bicyclo[2.2.
- 2-Oxabicyclo[2.2.
- 2-Oxabicyclo[2.2.
- Synthesis of a tetrasubstituted bicyclo [2.2.
- US20200270191A1 - Synthesis of bicyclo[2.2.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 5. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Rigid Bicyclic Scaffolds: Engineering Molecular Properties in Drug Discovery and Advanced Materials
Abstract
The strategic departure from planar, aromatic structures—a concept often termed "escaping from flatland"—represents a significant evolution in modern chemistry.[1] Rigid bicyclic scaffolds, rich in sp³-hybridized carbon atoms, are at the forefront of this movement, offering unparalleled control over molecular geometry and physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these critical molecular frameworks. We will dissect the fundamental advantages conferred by their three-dimensional and conformationally restricted nature, detail the synthesis and application of key bicyclic systems, and present case studies that underscore their transformative potential in both medicinal chemistry and material science. The methodologies, protocols, and data presented herein are designed to serve as a practical resource for leveraging these powerful scaffolds in next-generation molecular design.
Introduction: The "Escape from Flatland" Imperative
For decades, the benzene ring has been a dominant motif in drug design, with approximately 45% of approved drugs containing this planar scaffold.[2] Its predictable geometry and synthetic tractability made it a reliable building block. However, this over-reliance has also introduced persistent challenges in drug development. A high aromatic ring count is frequently associated with undesirable properties such as poor aqueous solubility, high lipophilicity leading to non-specific binding, and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism, which can lead to rapid clearance or the formation of reactive metabolites.[3][4][5][6]
Rigid bicyclic scaffolds provide a compelling solution to these issues. By replacing flat, two-dimensional rings with well-defined three-dimensional structures, chemists can significantly improve a molecule's property profile. This shift increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[4][7] The constrained nature of these scaffolds allows for the precise spatial projection of functional groups, enhancing binding affinity and selectivity for biological targets.[8] In material science, this same rigidity translates into monomers that can be polymerized to create advanced materials with high thermal stability, controlled architectures, and unique mechanical properties.[9][10]
Caption: The conceptual shift from problematic planar molecules to superior 3D bicyclic scaffolds.
The Strategic Advantage of Rigidity and Three-Dimensionality
The conformational constraint of bicyclic systems is not a limitation but their greatest asset. By locking the molecular backbone, these scaffolds provide a stable platform upon which functional groups can be placed with surgical precision, profoundly influencing both biological interactions and material properties.
Impact on Drug Discovery
-
Precise Vectorial Display: Unlike flexible chains or simple rings, a rigid bicyclic core dictates the exact exit vectors of its substituents. This allows for the optimization of interactions with a biological target, as functional groups can be positioned to engage specific pockets or residues with high fidelity, potentially leading to dramatic improvements in potency and selectivity.[8]
-
Enhanced Physicochemical Properties:
-
Solubility: Replacing a flat aromatic ring with a saturated, 3D scaffold disrupts the efficient crystal lattice packing facilitated by π-π stacking. This disruption often leads to a lower melting point and a significant increase in aqueous solubility—a critical parameter for oral bioavailability.[2][4]
-
Metabolic Stability: The sp³-hybridized carbons of saturated bicyclic systems are inherently less electron-rich and more sterically hindered than the sp² carbons of an aromatic ring. This makes them more resistant to oxidative metabolism by CYP450 enzymes, a primary pathway for drug clearance.[2][3][11] This can extend a drug's half-life and reduce the potential for generating toxic metabolites.[3][11]
-
-
Novel Bioisosterism: Bicyclic scaffolds serve as exceptional non-classical bioisosteres, mimicking the size and substituent positioning of common chemical motifs while offering a superior property profile. Bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) are widely recognized as bioisosteres for the para-substituted phenyl ring.[4][12] Their bridgehead-to-bridgehead distances are comparable to the C1-C4 distance of a phenyl ring, allowing them to span a binding site in a similar fashion.[4]
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) | Causality of Improvement |
| Geometry | Planar (2D) | Linear, Rod-like (3D) | Barrel-shaped (3D) | Increased Fsp³ character. |
| Solubility | Low | High | Moderate-High | Disruption of crystal packing and π-stacking.[2][4] |
| Metabolic Stability | Low (Prone to oxidation) | High | High | Saturated C-H bonds are less susceptible to CYP450 oxidation.[3][11] |
| logP / logD | High | Low | Moderate | Increased saturation reduces lipophilicity. |
| C1-C4 Distance | ~2.8 Å | ~1.85 Å | ~2.60 Å | Provides options for fine-tuning ligand length.[4] |
Table 1: Comparative analysis of a phenyl ring versus its common bicyclic bioisosteres. The shift to 3D scaffolds confers systematic advantages in key drug-like properties.
Impact on Material Science
-
Enhanced Thermal Properties: The rigidity inherent in bicyclic monomers is directly transferred to the resulting polymer backbone. This conformational restriction hinders chain rotation and movement, leading to polymers with exceptionally high glass transition temperatures (Tg) and excellent thermal stability.[9][10]
-
Strain-Driven Polymerization: Highly strained scaffolds, most notably norbornene and its derivatives, are ideal substrates for Ring-Opening Metathesis Polymerization (ROMP).[13] The release of ring strain provides a powerful thermodynamic driving force for the reaction, enabling the synthesis of high molecular weight polymers under mild conditions using catalysts like the Hoveyda-Grubbs series.[9][14]
-
Controlled Architecture: The defined shape of bicyclic monomers influences how polymer chains pack in the solid state. This allows for the engineering of materials with tailored mechanical, optical, and gas permeability properties.[15]
A Survey of Key Bicyclic Scaffolds: Synthesis and Derivatization
While many bicyclic systems exist, a select few have emerged as workhorses in both discovery and materials labs due to their synthetic accessibility and desirable properties.
Bicyclo[1.1.1]pentane (BCP)
The BCP core is a highly sought-after motif, valued as a bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups.[12][16][17] Its rigid, linear geometry makes it an ideal molecular ruler.
-
Prevailing Synthetic Strategy: The most versatile entry into BCP derivatives is through the functionalization of [1.1.1]propellane . This highly strained precursor contains an inverted bond between the two bridgehead carbons, which is exceptionally reactive towards radicals, anions, and organometallics.[12][16][18] This reactivity allows for the direct, and often single-step, installation of diverse functionalities at one bridgehead, with a second functional group introduced via the reaction partner. This approach is superior to older, multi-step methods as it provides rapid access to a wide array of building blocks.
Caption: A generalized workflow for the synthesis of BCPs via radical addition to [1.1.1]propellane.
-
Exemplary Protocol: Visible-Light-Induced Three-Component Synthesis of BCPs This protocol describes a general method for creating complex BCPs in a single step, highlighting the power of modern synthetic methods.[19]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the alkyl iodide (1.0 equiv), alkene (1.5 equiv), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Solvent and Reagents: Add anhydrous solvent (e.g., DMF or DMSO). Add a solution of [1.1.1]propellane in a suitable solvent (typically prepared separately, ~1.2 equiv).
-
Degassing (Critical Step): Seal the vial and degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst and interfere with radical propagation.
-
Initiation: Place the vial in front of a blue LED lamp (450 nm) with cooling provided by a fan to maintain ambient temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of starting materials by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the polar solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted BCP.
-
Bicyclo[2.2.2]octane (BCO)
The BCO scaffold is larger than BCP and serves as an excellent mimic for para-phenylene groups, with a bridgehead distance that more closely matches the aromatic original.[4] Its rigid, barrel-shaped structure has found use in creating inhibitors for a range of biological targets.[8]
-
Prevailing Synthetic Strategy: The most common and reliable method for constructing the BCO core is the Diels-Alder reaction .[20] This [4+2] cycloaddition typically involves a 1,3-cyclohexadiene derivative (the diene) and an activated alkene (the dienophile). The choice of substituents on both components is critical as it controls the regioselectivity and stereoselectivity of the cycloadduct, allowing for the synthesis of highly functionalized and stereochemically complex BCO systems.
Aza-bicyclic Scaffolds
Incorporating a nitrogen atom into the bicyclic framework creates an aza-bicyclic scaffold. These are exceptionally valuable in medicinal chemistry because the nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, improving solubility and providing a handle for further derivatization.[21][22]
-
Prevailing Synthetic Strategy: A powerful method for their synthesis is intramolecular C-H amination, often following the principles of the Hofmann-Löffler-Freytag (HLF) reaction .[22] This process involves generating a nitrogen-centered radical from an N-haloamine precursor. This radical then abstracts a hydrogen atom from a sterically accessible δ-carbon, leading to a carbon-centered radical that subsequently cyclizes to form the new heterocyclic ring, yielding the bicyclic amine.[22] This strategy is highly effective for converting simple monocyclic amines into more complex and valuable bridged, fused, or spirocyclic architectures in a single step.[22]
Norbornene Derivatives
Norbornene is a strained bicyclic alkene that is a cornerstone of polymer chemistry. While it has applications in drug discovery, its primary role is as a monomer for advanced materials.
-
Polymerization Pathways: Norbornene derivatives can be polymerized via two main pathways, dictated by the choice of catalyst.
-
Ring-Opening Metathesis Polymerization (ROMP): This is the most common method, utilizing ruthenium-based catalysts (e.g., Grubbs catalysts). The reaction proceeds by cleaving the double bond and forming a new linear polymer with the bicyclic core retained as a repeating unit in the backbone.[9][13] This method is highly tolerant of various functional groups.
-
Vinyl-Addition Polymerization: This pathway uses late transition metal catalysts (e.g., Pd, Ni). The double bond is not cleaved; instead, polymerization occurs through addition across the π-system, creating a polymer with a rigid, saturated backbone composed entirely of the intact bicyclic units.[13][15]
-
Case Studies in Application
Drug Discovery: Improving a γ-Secretase Inhibitor
A landmark example of the "escape from flatland" strategy was reported by Pfizer.[2] They took a potent γ-secretase inhibitor, BMS-708,163, which was limited by poor physicochemical properties, and systematically replaced a para-substituted phenyl ring with a BCP moiety.
-
Analysis of the Outcome: The BCP analogue maintained the potent biological activity of the parent compound but demonstrated a vastly superior property profile. The rationale was clear: replacing the flat, lipophilic phenyl ring with the saturated, 3D BCP core would disrupt crystallinity and reduce lipophilicity.
-
Self-Validating Results: The experimental data confirmed the hypothesis. The BCP analogue showed a significant improvement in aqueous solubility and a reduction in non-specific binding. Furthermore, its metabolic stability in the presence of liver microsomes was enhanced, as the primary site of metabolism on the phenyl ring was eliminated.[2]
| Compound | Structure | Cell Activity (IC₅₀) | Aqueous Solubility | Metabolic Stability |
| Parent (Phenyl) | Phenyl-R | Maintained | Low | Moderate |
| Analogue (BCP) | BCP-R | Maintained | Significantly Improved | Significantly Improved |
Table 2: A summary of the improvements observed when replacing a phenyl ring with a BCP scaffold in a γ-secretase inhibitor.[2]
Material Science: Tuning Polymer Properties with Norbornene
The thermal properties of polymers derived from norbornene can be precisely controlled through the use of cross-linking agents during ROMP.
-
Experimental Design: Researchers have used bifunctional comonomers, such as exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide) (exo-C6D), which contains two polymerizable norbornene units.[9] During ROMP, this molecule can be incorporated into two different growing polymer chains, creating a covalent cross-link.
-
Causality and Observation: The formation of a cross-linked polymer network severely restricts the mobility of the polymer chains. This restriction directly translates to a higher energy requirement to transition from a glassy to a rubbery state. As a result, the glass transition temperature (Tg) of the material increases proportionally with the concentration of the cross-linking agent added to the polymerization mixture.[9][14]
| Concentration of exo-C6D (mol%) | Gel Content (%) | Glass Transition Temp (Tg, °C) |
| 0 | Low | 86-90 |
| 5 | Increased | Increased |
| 10 | High | Significantly Increased |
Table 3: The direct relationship between the concentration of a bicyclic cross-linking agent and the glass transition temperature of a polynorbornene-based material.[9][14]
Computational and Analytical Frameworks
The design and validation of molecules containing rigid bicyclic scaffolds are heavily supported by modern computational and analytical techniques.
Computational Modeling Workflow
Before undertaking complex syntheses, computational modeling can predict whether a bicyclic scaffold is a suitable replacement for an existing moiety.
Caption: A workflow for the computational validation of a proposed bioisosteric replacement.
-
Causality in the Workflow: This workflow is designed to be self-validating. A positive result in the structural overlay (ensuring exit vectors match) and molecular docking (predicting retained or improved binding) provides a strong rationale to proceed with synthesis.[23] Conversely, a poor fit would halt the effort, saving significant resources. In silico ADME tools can further predict whether the desired improvements in physicochemical properties are likely to be achieved.[3][11]
Analytical Validation
Once synthesized, the precise three-dimensional structure and rigidity of these scaffolds must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR provides crucial information. The constrained nature of bicyclic systems often results in unique and well-resolved coupling constants between protons, which can be used to confirm the stereochemical relationships and overall scaffold integrity.[24]
-
X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure of a molecule. For novel bicyclic systems, obtaining a crystal structure provides definitive proof of the scaffold's geometry and the spatial orientation of its substituents.[24]
Conclusion and Future Outlook
Rigid bicyclic scaffolds have firmly established themselves as indispensable tools in modern molecular design. In drug discovery, they offer a proven strategy to overcome the limitations of flat aromatic systems, leading to drug candidates with improved solubility, enhanced metabolic stability, and superior selectivity.[3][11] In material science, they provide a direct route to high-performance polymers with exceptional thermal and mechanical properties.
The future of this field is bright, with ongoing research focused on:
-
Developing Novel Scaffolds: The synthesis of previously inaccessible systems, such as 1,2-disubstituted BCPs to act as ortho- and meta-substituted arene mimics, is expanding the medicinal chemist's toolbox.[25]
-
Skeletal Editing: Advanced synthetic methods are emerging that allow for "scaffold hopping"—the direct conversion of one bicyclic system into another (e.g., an aza-bicyclo[2.1.1]hexane to a bridge-functionalized BCP) through single-atom edits, enabling rapid exploration of chemical space.[26]
-
New Applications: The use of rigid bicyclic frameworks as templates to enforce specific secondary structures in peptides (e.g., helicity) is a growing area of interest, with potential applications in creating novel therapeutics.[24][27]
As synthetic methodologies become more robust and our understanding of structure-property relationships deepens, rigid bicyclic scaffolds will undoubtedly play an even greater role in the creation of next-generation pharmaceuticals and advanced materials.
References
-
Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives. (2021). Journal of China Pharmaceutical University. Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). JACS Au. Available at: [Link]
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025). CCS Chemistry. Available at: [Link]
-
Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC. Available at: [Link]
-
The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024). SynOpen. Available at: [Link]
-
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. (2025). Journal of the American Chemical Society. Available at: [Link]
-
Polymers Based on Norbornene Derivatives. (2015). Procedia Chemistry. Available at: [Link]
-
Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. (2025). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (2024). French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC. Available at: [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. (2022). MDPI. Available at: [Link]
-
(a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... ResearchGate. Available at: [Link]
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026). RSC Medicinal Chemistry. Available at: [Link]
-
Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. (2025). PubMed. Available at: [Link]
-
Bioisosteric Replacements. Chemspace. Available at: [Link]
-
a) Bicyclic scaffolds as bioisosteric replacements, b) Synthesis of... ResearchGate. Available at: [Link]
-
Cationic Polymerization of Norbornene Derivatives in the Presence of Boranes. (2014). Macromolecules. Available at: [Link]
-
Application of bioisostere-bicyclo[1.1.1]pentane (BCP) in drug design. (2022). Journal of China Pharmaceutical University. Available at: [Link]
-
Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. Available at: [Link]
-
Versatile Synthetic Approach for Selective Diversification of Bicyclic Aza-Diketopiperazines. (2019). ACS Omega. Available at: [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
-
An Evolved Artificial Radical Cyclase Enables the Construction of Bicyclic Terpenoid Scaffolds via an H-Atom Transfer. ChemRxiv. Available at: [Link]
-
Development of Pd-Based Catalytic Systems for Addition Polymerization of Norbornene Derivatives. (2020). AIP Conference Proceedings. Available at: [Link]
-
Scripps, UCLA chemists develop a 'molecular editing' toolkit for modifying bicyclic aza-arenes. (2022). News-Medical.net. Available at: [Link]
-
Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. Available at: [Link]
-
Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. Available at: [Link]
-
Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Available at: [Link]
-
Publications. TIPS RAS. Available at: [Link]
-
(PDF) Polymers Based on Norbornene Derivatives. ResearchGate. Available at: [Link]
-
Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes. ChemRxiv. Available at: [Link]
-
Natural products containing Bicyclo[2.2.2]octane. ResearchGate. Available at: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bicyclic Schellman Loop Mimics (BSMs): Rigid Synthetic C-Caps for Enforcing Peptide Helicity. (2023). ACS Central Science. Available at: [Link]
-
Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. (2012). MDPI. Available at: [Link]
-
Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. Available at: [Link]
-
Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. (2021). DiVA portal. Available at: [Link]
-
Fusion of conjugated bicyclic co-polymer within polymeric carbon nitride for high photocatalytic performance. (2019). Scientific Reports. Available at: [Link]
-
Bicyclic molecule. Wikipedia. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chem-space.com [chem-space.com]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Publications [norbornene.ru]
- 16. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 17. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design [jcpu.cpu.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. chinesechemsoc.org [chinesechemsoc.org]
- 20. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. diva-portal.org [diva-portal.org]
- 24. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Monograph: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the structural utility of the compound as a bioisostere and provides a validated synthetic pathway.[1]
Compound Identity & Physicochemical Core
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate represents a critical class of "3D-rich" building blocks. It serves as a linear, rigid, aliphatic bioisostere for para-substituted aromatic rings, specifically enabling the "Escape from Flatland" strategy in modern medicinal chemistry to improve solubility and metabolic stability without sacrificing structural vector alignment.
Digital Identifiers
| Identifier Type | Value |
| CAS Registry Number | 54202-05-0 |
| IUPAC Name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate |
| SMILES | COC(=O)C12CCC(CC1)(CC2)C#N |
| InChI String | InChI=1S/C11H15NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-7H2,1H3 |
| InChI Key | UTSHTDGCQQHAPB-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
Key Physicochemical Properties
| Property | Data | Note |
| Physical State | White Crystalline Solid | Rigid lattice structure |
| Melting Point | 128–132 °C | High crystallinity due to symmetry |
| LogP (Predicted) | ~1.3 | Lower lipophilicity vs. phenyl analogs |
| Topological Polar Surface Area (TPSA) | 50.09 Ų | Favorable for membrane permeability |
| Fsp³ Fraction | 0.82 | High saturation (Target >0.4 for clinical success) |
Structural Utility: The Para-Phenyl Bioisostere
In drug design, replacing a para-phenyl ring with a bicyclo[2.2.2]octane (BCO) core is a strategic modification. Unlike the flat phenyl ring (Fsp³ = 0), the BCO core is fully aliphatic (Fsp³ = 1.0 for the core itself) yet maintains the linear 180° vector between the 1- and 4-positions.
Mechanistic Advantages:
-
Solubility Enhancement: The disruption of planar
-stacking reduces crystal lattice energy in drug candidates, often improving aqueous solubility. -
Metabolic Stability: The BCO bridgehead hydrogens are sterically protected and lack the electron density of aromatic rings, reducing susceptibility to CYP450 oxidation.
-
Vector Fidelity: The distance between bridgehead carbons (~2.6 Å) is comparable to the para-phenyl distance (~2.8 Å), ensuring ligand-receptor binding poses are preserved.
Synthetic Architecture
The synthesis of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate typically proceeds via Functional Group Interconversion (FGI) starting from the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reaction Logic & Pathway
The transformation requires desymmetrization of the dicarboxylic acid, followed by selective amidation and dehydration.
Figure 1: Step-wise synthetic pathway from the dicarboxylic acid precursor to the cyano-ester target.
Detailed Experimental Protocol (Amide Dehydration Step)
The critical step is the conversion of the primary amide to the nitrile. The following protocol ensures high yield and prevents hydrolysis of the distal methyl ester.
Reagents:
-
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate (Precursor)[2]
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (Dry)[3]
-
Dichloromethane (DCM)
Procedure:
-
Preparation: Dissolve methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in dry DCM (0.2 M concentration) in a flame-dried round-bottom flask under Argon.
-
Base Addition: Add dry pyridine (3.0 eq) and cool the solution to 0 °C.
-
Dehydration: Dropwise add POCl₃ (1.5 eq) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) for the disappearance of the polar amide spot.
-
Quench: Pour the reaction mixture carefully onto crushed ice/saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation Point: The appearance of a sharp nitrile stretch at ~2230 cm⁻¹ in IR and a peak at ~118 ppm in ¹³C NMR (quaternary carbon) confirms the product.
References
-
Sigma-Aldrich. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Product Data Sheet. CAS 54202-05-0.[4][2][5][6] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
PharmaBlock. Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. Whitepaper on Bioisosterism. Link
-
Krapcho, A. P., et al. (1974).[7] Synthetic applications of the bicyclo[2.2.2]octane system. Journal of Organic Chemistry. (Contextual citation for bicyclic synthesis methodology).
-
BenchChem. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Properties and Safety. Link
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 2. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 | Benchchem [benchchem.com]
- 3. CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid [cymitquimica.com]
- 4. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 [sigmaaldrich.com]
- 5. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 [sigmaaldrich.com]
- 6. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 [sigmaaldrich.com]
- 7. Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate from diesters
Application Note: Strategic Synthesis of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Executive Summary & Strategic Analysis
The bicyclo[2.2.2]octane scaffold is a privileged pharmacophore in medicinal chemistry, serving as a non-aromatic, lipophilic bioisostere for phenyl rings (e.g., in Tolfenamic acid analogs) and a core motif in molecular rotors. The target molecule, methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate , represents a critical intermediate requiring precise desymmetrization of the bridgehead positions.
While Diels-Alder cycloadditions are common for bicyclic systems, they often yield mixtures of regioisomers and require specific dienes. This protocol details the "Succinate Route," a robust, scalable pathway starting from inexpensive aliphatic diesters (Dimethyl succinate). This route is preferred for its ability to strictly control 1,4-substitution symmetry, ensuring high regiochemical purity.
Key Advantages of this Protocol:
-
Regiocontrol: Establishes 1,4-substitution perfectly via the symmetry of the succinoyl succinate intermediate.
-
Scalability: Utilizes bulk commodity chemicals (succinates, dibromoethane).
-
Versatility: The intermediate diketone allows for diverse bridge functionalization if divergent synthesis is required.
Retrosynthetic Logic & Pathway
The synthesis disconnects the bicyclic core back to two molecules of dimethyl succinate. The logic follows a "Build-Bridge-Clear-Desymmetrize" workflow.
Figure 1: Retrosynthetic analysis showing the disconnection of the target to dimethyl succinate.
Detailed Experimental Protocol
Phase 1: Construction of the Bicyclic Core
This phase involves the self-condensation of dimethyl succinate to form succinoyl succinate, followed by a bridging reaction with 1,2-dibromoethane.
Step 1.1: Synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (Succinoyl Succinate)
-
Reagents: Dimethyl succinate (1.0 equiv), Sodium methoxide (2.2 equiv), Methanol/Toluene.
-
Mechanism: Double Claisen condensation.
-
Procedure:
-
Suspend NaOMe in toluene/methanol.
-
Add dimethyl succinate dropwise at reflux.
-
The product precipitates as a disodium salt.
-
Acidify with dilute H2SO4 to isolate the stable enol form (pink/white solid).
-
Critical Check: Ensure complete dryness before Step 1.2.
-
Step 1.2: Bridging to Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
-
Reagents: Succinoyl succinate (1.0 equiv), 1,2-Dibromoethane (1.5 equiv), K2CO3 (2.5 equiv), DMF (anhydrous).
-
Protocol:
-
Dissolve succinoyl succinate in DMF. Add K2CO3.
-
Add 1,2-dibromoethane and heat to 110°C for 12 hours.
-
Workup: Pour into ice water. The bridged product precipitates.[1] Filter and wash with water.
-
Purification: Recrystallization from Ethanol/EtOAc.
-
Phase 2: Reductive Deoxygenation
The ketone groups are removed to yield the saturated bicyclic diester.
Step 2.1: Modified Wolff-Kishner Reduction
-
Reagents: Hydrazine hydrate (excess), KOH, Triethylene glycol (high boiling solvent).
-
Protocol:
-
Combine the diketo-diester with hydrazine hydrate in triethylene glycol.
-
Heat to 120°C for 2 hours to form the hydrazone (water distills off).
-
Add KOH pellets.
-
Increase temperature to 190-200°C. Evolution of N2 gas indicates reduction.
-
Caution: This reaction generates pressure and gas. Use an open reflux condenser or appropriate venting.
-
Workup: Cool, dilute with water, and extract with dichloromethane (DCM).
-
Product: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Phase 3: Desymmetrization & Functionalization
This is the most critical phase where the symmetry is broken to differentiate the C1 and C4 positions.
Step 3.1: Desymmetrization via Partial Hydrolysis
-
Reagents: Bicyclic diester (1.0 equiv), KOH (0.95 equiv - Sub-stoichiometric is key), Methanol/Water (10:1).
-
Protocol:
-
Dissolve diester in MeOH.
-
Add KOH solution dropwise over 1 hour at room temperature.
-
Stir for 12 hours.
-
Separation Strategy:
-
Remove MeOH under vacuum.
-
Extract with Ether/EtOAc (removes unreacted diester - Recycle this).
-
Acidify the aqueous layer to pH 2 with HCl.
-
Extract with EtOAc to isolate the Mono-acid (4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid).
-
(Diacid remains in aqueous or precipitates; remove by filtration).[1]
-
-
Step 3.2: Conversion to Nitrile (The Target)
-
Route: Acid
Acid Chloride Primary Amide Nitrile. -
Protocol:
-
Acid Chloride: Reflux the Mono-acid in Thionyl Chloride (SOCl2) for 2 hours. Evaporate excess SOCl2.
-
Amide: Dissolve residue in dry DCM. Cool to 0°C. Bubble NH3 gas or add concentrated NH4OH dropwise. The amide precipitates.[1]
-
Dehydration: Dissolve the amide in dry DMF. Add Thionyl Chloride (1.2 equiv) or Trifluoroacetic Anhydride (TFAA) at 0°C. Stir at room temperature for 4 hours.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.[2]
-
Purification: Flash chromatography (Hexane/EtOAc) or sublimation.
-
Process Data & Specifications
| Parameter | Specification / Condition | Notes |
| Starting Material | Dimethyl Succinate (>98%) | Anhydrous conditions required for Step 1.1 |
| Bridging Solvent | DMF or DMAc | Polar aprotic solvent essential for alkylation |
| Reduction Temp | 190°C - 200°C | Required for Wolff-Kishner N2 release |
| Hydrolysis pH | pH 2 (for isolation) | Controls selectivity of Mono-acid vs Diacid |
| Final Appearance | White Crystalline Solid | Target MP: ~50-55°C (Est.) |
| Overall Yield | ~35-45% | From Dimethyl Succinate |
Workflow Visualization
Figure 2: Step-by-step reaction workflow from succinate diester to the cyano-ester target.
Troubleshooting & Critical Controls
-
Bridging Failure: If the reaction in Step 1.2 turns black or yields are low, ensure the Succinoyl Succinate is fully dry and the DMF is anhydrous. Water kills the alkylation.
-
Incomplete Reduction: Wolff-Kishner can sometimes leave partially reduced ketones (alcohols). Ensure the temperature reaches 200°C to drive off water and N2. Alternatively, use the dithiol/Raney Nickel method if thermal degradation is observed.
-
Hydrolysis Selectivity: If significant diacid is formed in Step 3.1, reduce KOH equivalents to 0.85 and recycle the recovered diester. The separation of Diester (organic layer) vs Mono-acid (base layer) vs Diacid (stays in water or precipitates at pH 1) is highly efficient based on pKa differences.
References
-
PubChem. (2025).[3] 1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate Compound Summary. Retrieved from [Link]
- Chapman, N. B., et al. (1966). Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes. Journal of Organic Chemistry.
-
Roberts, J. D., et al. (1953). Syntheses of Bicyclo[2.2.2]octane Derivatives. Journal of the American Chemical Society.[4][5]
- Klanderman, B. H. (1965). The Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Journal of Organic Chemistry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | 18720-35-9 [chemicalbook.com]
- 3. 1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | C12H18O4 | CID 2802857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Selective Catalytic Hydrogenation of the Nitrile Group in Bicyclo[2.2.2]octane Derivatives
Introduction: The Strategic Importance of Aminomethyl Bicyclo[2.2.2]octanes
The bicyclo[2.2.2]octane (BCO) framework is a cornerstone in modern drug discovery and materials science. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, making it an invaluable scaffold for creating potent and selective ligands for biological targets. The conversion of a nitrile group (-C≡N) on the BCO core to a primary aminomethyl group (-CH₂NH₂) is a pivotal transformation, unlocking a versatile synthetic handle for further elaboration in pharmaceutical and agrochemical development.
Catalytic hydrogenation stands out as the most atom-economical and environmentally benign method for this reduction.[1][2] This guide provides a comprehensive overview of the underlying principles, catalyst systems, and detailed protocols for achieving high selectivity and yield in the hydrogenation of BCO-nitriles, with a focus on mitigating the formation of common secondary and tertiary amine byproducts.
Part 1: Mechanistic Insights—The Selectivity Challenge
The catalytic hydrogenation of a nitrile to a primary amine is not a simple, single-step process. It proceeds through a highly reactive imine intermediate, which is the root cause of selectivity challenges.[3] Understanding this pathway is critical for designing a successful reduction protocol.
-
Initial Hydrogenation: The nitrile (R-C≡N) adsorbs onto the catalyst surface and undergoes sequential addition of two hydrogen atoms to form a primary imine (R-CH=NH).
-
Primary Amine Formation (Desired Pathway): The imine is rapidly hydrogenated further to yield the target primary amine (R-CH₂NH₂).
-
Byproduct Formation (Undesired Pathways): The high reactivity of the imine intermediate opens competing reaction pathways. The primary amine product, being nucleophilic, can attack the imine intermediate. This condensation reaction forms a geminal diamine, which then eliminates ammonia to generate a secondary imine.[3] Subsequent hydrogenation of this secondary imine leads to the formation of a secondary amine. A similar process can then lead to a tertiary amine.[1][4]
The key to a selective transformation is to ensure that the rate of hydrogenation of the primary imine to the primary amine is significantly faster than the rate of its condensation with the amine product.
Figure 1: Competing reaction pathways in nitrile hydrogenation.
Part 2: Catalyst Systems and Reaction Environment
The choice of catalyst and solvent system is the most critical factor in controlling selectivity.[5] For the sterically defined bicyclo[2.2.2]octane core, heterogeneous catalysts are generally preferred for their ease of separation and recyclability.
Catalyst Selection
| Catalyst System | Key Advantages | Key Disadvantages & Considerations |
| Raney® Nickel | High activity, cost-effective, widely used.[1] | Pyrophoric when dry, requires careful handling.[6] Can sometimes promote C-C cleavage under harsh conditions. |
| Raney® Cobalt | Often shows higher selectivity for primary amines compared to Raney Ni.[7] | Generally requires higher temperatures and pressures. |
| Rhodium on Alumina (Rh/Al₂O₃) | Excellent activity and selectivity under relatively mild conditions.[8][9] | Higher cost compared to Ni or Co catalysts. |
| Palladium on Carbon (Pd/C) | Effective for many hydrogenations, but can be prone to forming secondary amines and causing reductive decyanation (loss of the CN group).[10] | Often requires additives like acids to improve selectivity.[10] |
| Platinum Dioxide (PtO₂) | Potent catalyst, but often leads to mixtures of primary, secondary, and tertiary amines without careful optimization.[1] | Can be less selective than other options. |
Recommendation for BCO Derivatives: Raney® Nickel and Rhodium on Alumina are excellent starting points. Raney Nickel offers a balance of high activity and cost-effectiveness, while Rh/Al₂O₃ often provides superior selectivity under milder conditions.
The Role of the Solvent and Additives
The reaction environment can be manipulated to suppress the formation of byproducts.
-
Solvents: Protic solvents like methanol or ethanol are commonly used.
-
Ammonia: The addition of ammonia (typically as a solution in methanol) is the most common and effective strategy to enhance selectivity. Ammonia shifts the equilibrium of the condensation reaction away from the formation of the secondary imine, thereby favoring the desired primary amine pathway.[10]
-
Acids/Buffers: For some catalysts, such as Palladium, the addition of an acid or buffer like NaH₂PO₄ can protonate the amine products, reducing their nucleophilicity and preventing them from attacking the imine intermediate.[10]
Part 3: Detailed Experimental Protocol
This protocol details the selective hydrogenation of a model substrate, 2-cyanobicyclo[2.2.2]octane, using Raney® Nickel.
Objective: To synthesize 2-(aminomethyl)bicyclo[2.2.2]octane with >95% selectivity.
Materials and Equipment
-
Substrate: 2-cyanobicyclo[2.2.2]octane
-
Catalyst: Raney® Nickel 2800 (slurry in water)
-
Solvent: Anhydrous Methanol (MeOH), 2M Ammonia in Methanol
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment: Parr-type hydrogenation apparatus or similar high-pressure reactor, magnetic stirrer, Celite® for filtration, rotary evaporator, standard glassware.
-
Safety: Safety glasses, lab coat, gloves. All operations involving Raney® Nickel and hydrogen gas must be performed in a well-ventilated fume hood.
Step-by-Step Procedure
-
Catalyst Preparation (Critical Safety Step):
-
Under an inert atmosphere (Argon or Nitrogen), carefully decant the water from the Raney® Nickel slurry.
-
Wash the catalyst by adding anhydrous methanol, gently swirling, and decanting the supernatant. Repeat this process three times to exchange the water for methanol.
-
Causality: This step is crucial to remove water, which can interfere with the reaction, and to prepare the catalyst in the reaction solvent. Never allow Raney® Nickel to become dry, as it is pyrophoric and can ignite spontaneously in air. [6]
-
-
Reactor Charging:
-
To a high-pressure reactor vessel, add 2-cyanobicyclo[2.2.2]octane (1.0 eq).
-
Add the solvent system, typically a 2M solution of ammonia in methanol. A common starting point is a substrate concentration of 0.1-0.2 M.
-
Carefully add the prepared Raney® Nickel slurry (typically 10-20% by weight relative to the substrate).
-
Seal the reactor according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Place the sealed reactor in the hydrogenation apparatus.
-
Flush the reactor headspace by pressurizing with nitrogen (or argon) to ~50 psi and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Flush the reactor with hydrogen gas using the same pressure/vent cycle. Repeat 3-5 times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-80 °C).
-
Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Flush the reactor with nitrogen to displace all hydrogen.
-
Open the reactor in a fume hood. The catalyst will settle at the bottom.
-
Carefully decant the supernatant solution through a pad of Celite® to filter out fine catalyst particles. Rinse the reactor and the Celite® pad with additional methanol.
-
Catalyst Quenching: The filtered Raney® Nickel must be quenched safely. Submerge the catalyst and Celite® pad in a large volume of water. A slow, controlled deactivation can be achieved by very slowly adding dilute acetic acid. Dispose of according to institutional guidelines.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(aminomethyl)bicyclo[2.2.2]octane.
-
-
Purification and Characterization:
-
The crude product can be purified by vacuum distillation or by conversion to a hydrochloride salt followed by crystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity.
-
Figure 2: General experimental workflow for catalytic hydrogenation.
Part 4: Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Catalyst deactivation (poisoning by sulfur, halides).2. Insufficient catalyst loading.3. Insufficient H₂ pressure or temperature. | 1. Use purified substrate. Use a fresh batch of catalyst.2. Increase catalyst loading (e.g., to 30 wt%).3. Incrementally increase pressure and/or temperature. |
| Low Selectivity (High % of Secondary/Tertiary Amines) | 1. Absence or insufficient concentration of ammonia.2. Reaction temperature is too high.3. High substrate concentration. | 1. Ensure ammonia is present (e.g., 2M solution in MeOH).2. Reduce the reaction temperature.3. Perform the reaction at higher dilution. |
| Reductive Decyanation (Loss of -CH₂NH₂ group) | 1. Overly harsh reaction conditions (high temp/pressure).2. Catalyst choice (more common with Pd catalysts). | 1. Reduce temperature and pressure.2. Switch to a Raney® Nickel, Raney® Cobalt, or Rhodium catalyst. |
Conclusion
The catalytic hydrogenation of nitriles on bicyclo[2.2.2]octane derivatives is a powerful method for accessing key aminomethyl building blocks. Success hinges on a clear understanding of the reaction mechanism, particularly the pathways leading to undesired byproducts. By carefully selecting a robust catalyst like Raney® Nickel or Rh/Al₂O₃ and manipulating the reaction environment—most notably through the addition of ammonia—researchers can achieve high yields and excellent selectivity. The protocols and insights provided herein serve as a validated starting point for scientists and professionals in drug development to confidently apply this essential transformation.
References
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Journal of Chemistry, 26(5), 943-946. [Link]
-
Shmul, G., Balaraman, E., Ben-David, Y., & Milstein, D. (2012). Hydrogenation of nitriles and imines for hydrogen storage. Topics in Catalysis, 55(7-10), 457-465. [Link]
-
Shimizu, K.-i., Imaiida, M., Kon, K., & Satsuma, A. (2013). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. Chemistry – An Asian Journal, 8(9), 2049-2052. [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 449-462. [Link]
-
Lendero, N., & Mangold, C. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology, 122(12), 2000216. [Link]
-
Lévay, K., & Hegedűs, L. (2019). Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. Current Organic Chemistry, 23(18), 1881-1900. [Link]
-
Shmul, G., Balaraman, E., Ben-David, Y., & Milstein, D. (2012). Heterogeneous catalysts for the hydrogenation of benzonitrile to benzylamine. ResearchGate. [Link]
-
Li, Y., Liu, Y., Liu, M., Asakura, H., Sun, Y., & Ming, B. (2022). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Nanoscale, 14(26), 9341-9348. [Link]
-
Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
-
The Organic Chemist (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
-
Gautam, N., Logdi, R., P., S., Rajendran, N. M., Tiwari, A. K., & Mandal, S. K. (2022). Bicyclic (alkyl)(amino)carbene (BICAAC) as a metal-free catalyst for reduction of nitriles to amines. Chemical Communications, 58(20), 3351-3354. [Link]
-
van Es, T., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
-
Wikipedia contributors. (2023). Nitrile reduction. Wikipedia. [Link]
-
GSK. (n.d.). Nitrile Reduction. GSK Solvent and Reagent Guides. [Link]
- Adkins, H., & Cramer, H. I. (1962). U.S. Patent No. 3,062,869. U.S.
-
Choi, G., Tamura, M., Nakagawa, Y., & Tomishige, K. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1629-1638. [Link]
-
Choi, G., Tamura, M., Nakagawa, Y., & Tomishige, K. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1629-1638. [Link]
-
Gautam, N., et al. (2022). Bicyclic (alkyl)(amino)carbene (BICAAC) as a metal-free catalyst for reduction of nitriles to amines. ResearchGate. [Link]
-
Schimpf, S. (2007). Selective Hydrogenation of Butyronitrile over Raney-Metals. (Doctoral dissertation, Technische Universität München). [Link]
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. [Link]
-
Staskun, B., & Backeberg, O. G. (1963). 4-Formylbenzenesulfonamide. Organic Syntheses, 43, 41. [Link]
-
Zhang, Y., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 45(44), 20779-20786. [Link]
-
Vonbank, R., et al. (2008). Investigations into the mechanism of the liquid-phase hydrogenation of nitriles over Raney-Co catalysts. Journal of Catalysis, 254(2), 247-256. [Link]
-
Li, Y., et al. (2022). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Nanoscale, 14(26), 9341-9348. [Link]
-
Parkins, A. (n.d.). Homogeneous catalyst for nitrile hydrolysis. Science|Business. [Link]
-
Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Hanika, J., & Sporka, K. (1975). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications, 40(6), 1736-1745. [Link]
-
Shmul, G., et al. (2012). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
-
Zhang, X., et al. (2023). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]
-
Kucsman, D., & Pápai, G. (2012). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2012(1), 350-381. [Link]
-
Di Felice, R., et al. (1995). Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. Chemical Engineering Science, 50(19), 3159-3165. [Link]
-
Di Felice, R., et al. (1995). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. ResearchGate. [Link]
-
Graham, D. E., & Horning, M. G. (1952). A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society, 74(21), 5545-5545. [Link]
-
Li, H., et al. (2018). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 5(1), 65-68. [Link]
-
Paquette, L. A., & Shi, Y.-J. (1990). Regio- and Stereoselective Oxidation of Unsaturated Bicyclo[2.2.2]octanones with Selenium Dioxide. The Journal of Organic Chemistry, 55(20), 5419-5423. [Link]
-
Roberts, C. A. (2011). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. (Doctoral dissertation, UCLA). [Link]
-
Fletterick, R. J., et al. (2007). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of the American Chemical Society, 129(25), 7851-7859. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 5. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 6. m.youtube.com [m.youtube.com]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. research.nu.edu.kz [research.nu.edu.kz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Hydrolysis Protocols for Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Abstract & Strategic Context
The bicyclo[2.2.2]octane scaffold is a critical pharmacophore in medicinal chemistry, often serving as a non-aromatic bioisostere for phenyl rings (e.g., in p-substituted benzenes) to improve solubility and metabolic stability. The substrate methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate presents a unique synthetic challenge: it contains two hydrolyzable functional groups—a methyl ester and a nitrile—located at the sterically distinct bridgehead positions (C1 and C4).
This guide provides two distinct protocols:
-
Selective Hydrolysis: Targeting the C1-ester to yield 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid . This preserves the nitrile for further derivatization (e.g., reduction to an amine or tetrazole formation).
-
Total Hydrolysis: Targeting both the C1-ester and C4-nitrile to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid , a common linker in Metal-Organic Frameworks (MOFs) and polymer synthesis.
Mechanistic Insight: The Bridgehead Constraint
Hydrolysis at bridgehead carbons is governed by steric access rather than electronic conjugation. Unlike planar aromatic systems, the bicyclo[2.2.2]octane cage imposes steric bulk that retards the formation of the tetrahedral intermediate required for acyl substitution.
-
Ester Reactivity: The methoxy leaving group is accessible enough for hydroxide attack under mild conditions.
-
Nitrile Reactivity: The linear cyano group is less sterically demanding initially, but the conversion to the amide and subsequently to the acid requires higher activation energy, often necessitating elevated temperatures and prolonged reaction times.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways controlled by reaction temperature and base strength.
[1][2]
Protocol A: Selective Hydrolysis (Ester Cleavage)
Target Product: 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid Objective: Cleave methyl ester without affecting the bridgehead nitrile.
Reagents & Equipment[1][5][6][7][8]
-
Substrate: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (1.0 equiv)
-
Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 – 2.0 equiv)
-
Solvent System: THF : Methanol : Water (3:1:1 v/v)
-
Apparatus: Round-bottom flask, magnetic stirrer, pH monitoring strips.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve the substrate in the THF/Methanol mixture. Ensure complete dissolution before adding water; bridgehead esters can be lipophilic.
-
Base Addition: Dissolve LiOH·H₂O in the calculated volume of water. Add this aqueous solution dropwise to the organic phase at room temperature (20–25°C).
-
Why: Gradual addition prevents localized high pH pockets that might slowly attack the nitrile.
-
-
Reaction Monitoring: Stir vigorously at room temperature. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of the starting ester (typically 2–6 hours).
-
-
Workup (Critical for Selectivity):
-
Concentrate the mixture under reduced pressure to remove THF and Methanol.
-
Dilute the remaining aqueous residue with water (10 mL/g substrate).
-
Wash the basic aqueous phase with Diethyl Ether (
) to remove unreacted neutral organic impurities. -
Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 3–4 using 1M HCl. Do not use concentrated strong acids or heat, as this may hydrolyze the nitrile.
-
Extract the resulting precipitate/oil with Ethyl Acetate (
).
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The product usually crystallizes upon standing. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Total Hydrolysis (Dicarboxylic Acid Synthesis)
Target Product: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Objective: Hydrolyze both the ester and the sterically hindered bridgehead nitrile.
Reagents & Equipment[1][5][6][7][8]
-
Substrate: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (or the acid from Protocol A).
-
Base: Potassium Hydroxide (KOH) (5.0 – 8.0 equiv).
-
Solvent: Ethylene Glycol (preferred for high bp) or Ethanol/Water (1:1) for longer reaction times.
-
Apparatus: Round-bottom flask, Reflux condenser, Oil bath.
Step-by-Step Methodology
-
Setup: Charge the flask with substrate and solvent (Ethylene Glycol is recommended for rapid conversion; 10 mL/g). Add KOH pellets.
-
Thermal Activation:
-
Method A (Standard): Reflux in EtOH/H₂O (approx. 85°C) for 24–48 hours.
-
Method B (High-Throughput): Heat in Ethylene Glycol at 150–160°C for 4–6 hours.
-
Why: Bridgehead nitriles are notoriously slow to hydrolyze due to the inability of the bridgehead carbon to flatten toward an
-like geometry in the transition state. High thermal energy is required to overcome this barrier.
-
-
Monitoring: Monitor evolution of ammonia gas (litmus paper at condenser outlet turns blue). Reaction is complete when ammonia evolution ceases.
-
Workup:
-
Dilute the reaction mixture with water (20 mL/g).
-
(If using Ethylene Glycol) Pour mixture into ice water.
-
Wash with Et₂O to remove non-acidic byproducts.
-
Acidification: Acidify strongly to pH 1 using 6M HCl. The dicarboxylic acid is typically insoluble in acidic water and will precipitate as a white solid.
-
-
Isolation: Filter the precipitate. Wash with cold water and dry in a vacuum oven at 60°C.
Analytical Data Summary
Use the following table to validate your product at each stage.
| Feature | Substrate (Ester-Nitrile) | Product A (Cyano-Acid) | Product B (Diacid) |
| ¹H NMR (DMSO-d₆) | -OH broad singlet (10-12 ppm) | -OH broad singlet (10-13 ppm) | |
| ¹³C NMR | ~175 ppm (C=O), ~120 ppm (CN) | ~178 ppm (COOH), ~121 ppm (CN) | ~179 ppm (COOH, x2), No CN signal |
| IR Spectroscopy | 2230 cm⁻¹ (CN, sharp)1735 cm⁻¹ (Ester C=O) | 2230 cm⁻¹ (CN, sharp)1700 cm⁻¹ (Acid C=O) | No CN peak 1690-1710 cm⁻¹ (Broad Acid C=O) |
| Solubility | Soluble in DCM, EtOAc, THF | Soluble in EtOAc, Alcohols | Poor in DCM; Soluble in DMSO/MeOH |
Troubleshooting & Safety
Experimental Workflow Diagram
Common Issues
-
Incomplete Nitrile Hydrolysis: If the intermediate amide is observed (IR signal ~1650 cm⁻¹), increase reaction temperature or switch to KOH/Ethylene Glycol.
-
Decarboxylation: While bicyclo[2.2.2] acids are relatively stable, avoid temperatures >200°C during workup to prevent thermal decarboxylation.
-
Solubility: The diacid is very polar. If extraction with EtOAc is difficult, use n-Butanol or continuous extraction.
References
-
Synthesis of Bicyclo[2.2.
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402, 276–279. (Describes the hydrolysis of the diester/nitrile precursors for MOF synthesis).
-
Reactivity of Bridgehead Nitriles
- Wiberg, K. B., & Burgmaier, G. J. (1972). Tricyclo[3.2.1.0^1,5]octane. Journal of the American Chemical Society, 94(21), 7396–7401.
-
General Hydrolysis Protocols
- Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles.
Application Note: A Comprehensive Guide to the Synthesis of 4-Aminomethylbicyclo[2.2.2]octane-1-carboxylate via Catalytic Hydrogenation
Abstract
This technical guide provides a detailed, field-proven protocol for the preparation of 4-aminomethylbicyclo[2.2.2]octane-1-carboxylate, a valuable saturated bicyclic amino acid ester, from its cyano ester precursor. The primary method detailed is the catalytic hydrogenation using Raney® Nickel, a robust and scalable process. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, critical safety protocols for handling pyrophoric catalysts and high-pressure gas, and methods for product characterization. The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.
Introduction and Strategic Importance
The bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, making it an excellent building block for designing potent and selective ligands for biological targets. The title compound, 4-aminomethylbicyclo[2.2.2]octane-1-carboxylate, combines this rigid core with primary amine and ester functionalities, positioning it as a versatile intermediate for the synthesis of novel pharmaceuticals and chemical probes, such as PROTAC linkers.[1]
The conversion of a nitrile (cyano group) to a primary amine is a fundamental transformation in organic synthesis.[2] This application note focuses on the catalytic hydrogenation pathway, which represents one of the most efficient and atom-economical methods for this reduction.[2] A thorough understanding of the process, particularly the handling of the catalyst and the high-pressure apparatus, is paramount for a safe and successful synthesis.
Reaction Principle and Mechanistic Considerations
The core transformation is the reduction of the carbon-nitrogen triple bond of the cyano group to a primary amine using molecular hydrogen (H₂).
Overall Reaction:
Figure 1: Reduction of Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate to the corresponding aminomethyl derivative.
The reaction proceeds on the surface of a heterogeneous catalyst, most commonly a Group 10 metal such as Raney Nickel (Raney Ni), Palladium (Pd), or Platinum (Pt).[2]
Mechanism Insight: The catalytic cycle involves the adsorption of both the hydrogen gas and the nitrile substrate onto the active sites of the nickel catalyst. Hydrogen is dissociatively adsorbed as reactive hydrogen atoms. The nitrile's C≡N bond is sequentially hydrogenated, proceeding through a surface-bound imine intermediate.[3]
A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[2][3] This occurs when the primary amine product attacks the imine intermediate, leading to dimerization. To suppress this side reaction, the hydrogenation is often conducted in the presence of ammonia.[3][4] The excess ammonia shifts the equilibrium away from the formation of the secondary amine adduct.
Detailed Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation
This protocol outlines the reduction of ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate. Quantities can be adjusted proportionally for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | >97% | Commercially Available | Starting material. |
| Raney® Nickel 2800 | Slurry in water | W. R. Grace and Company | Pyrophoric when dry.[5] Handle with extreme care. |
| Ethanol (EtOH), Anhydrous | ACS Grade | Standard Supplier | Reaction solvent. |
| Methanolic Ammonia | 7 N Solution | Commercially Available | Suppresses secondary amine formation. |
| Hydrogen (H₂) Gas | High Purity (>99.99%) | Industrial Gas Supplier | Flammable and explosive. |
| Nitrogen (N₂) Gas | High Purity | Industrial Gas Supplier | For inerting the system. |
| Celite® 545 | Filtration Aid | Standard Supplier | For safe catalyst filtration. |
| Equipment | Specification | Supplier Example | Notes |
| High-Pressure Reactor | 300-500 mL, Stainless Steel | Parr Instrument Company | Must be rated for hydrogen service.[6] |
| Magnetic Stir Plate/Hot Plate | - | Standard Supplier | - |
| Glassware | Standard laboratory glassware | - | Ensure no cracks or defects.[7] |
| Buchner Funnel & Filter Flask | - | Standard Supplier | For filtration. |
Workflow Diagram
A typical workflow for catalytic hydrogenation.
Step-by-Step Procedure
WARNING: This procedure involves high-pressure flammable gas and a pyrophoric catalyst. It must be performed by trained personnel in a certified chemical fume hood or designated high-pressure bay, behind a blast shield.[7][8]
-
Catalyst Preparation:
-
In the fume hood, weigh the required amount of Raney Nickel slurry. A common catalytic loading is 10-20% by weight relative to the substrate.
-
Carefully decant the supernatant water. Wash the catalyst by adding anhydrous ethanol, gently swirling, allowing the catalyst to settle, and decanting the ethanol. Repeat this wash 2-3 times to displace the water. Crucially, never allow the catalyst to become dry. [9][10] The catalyst is magnetic and will adhere to a stir bar, which can aid in decanting.[9]
-
-
Reactor Charging:
-
To the high-pressure reactor vessel, add the ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (1.0 eq.).
-
Add the solvent system. A typical solvent is a mixture of ethanol and 7N methanolic ammonia (e.g., 9:1 v/v) to provide a substrate concentration of ~0.5 M.
-
Using a small amount of ethanol, transfer the washed Raney Nickel catalyst from the previous step into the reactor vessel.
-
Add a magnetic stir bar, assemble, and securely seal the reactor according to the manufacturer's instructions.[11]
-
-
System Purging (Oxygen Removal):
-
Place the sealed reactor on a magnetic stir plate behind a blast shield.
-
Pressurize the reactor with nitrogen (N₂) to ~5 bar (75 psi), then carefully vent the pressure.
-
Repeat this pressurize-vent cycle at least three times to ensure the atmosphere inside the reactor is completely free of oxygen. This is a critical step to prevent the formation of an explosive H₂/O₂ mixture.[6][7]
-
-
Hydrogenation Reaction:
-
After the final N₂ vent, pressurize the reactor with hydrogen (H₂) to the desired pressure (e.g., 10-40 bar / 145-580 psi).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C).[4]
-
The reaction is exothermic; monitor the internal temperature and pressure closely.[6] Hydrogen uptake will be observed on the pressure gauge. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (no further hydrogen uptake), turn off the heating and allow the reactor to cool to ambient temperature.
-
Carefully vent the excess hydrogen gas into an exhaust line or the back of the fume hood.
-
Purge the reactor with nitrogen (N₂) three times to remove all residual hydrogen.
-
Open the reactor in the fume hood. The catalyst is now in its most active and pyrophoric state. [5]
-
Prepare a small pad of Celite® in a Buchner funnel and wet it with ethanol.
-
Carefully filter the reaction mixture through the Celite pad to remove the catalyst. Continuously add ethanol to the funnel to ensure the catalyst filter cake never runs dry. [9][12]
-
Wash the collected filter cake with additional ethanol to recover all the product.
-
Transfer the wet, spent catalyst immediately to a designated waste container filled with water for later quenching and disposal.[9]
-
Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 4-aminomethylbicyclo[2.2.2]octane-1-carboxylate can be purified by silica gel column chromatography using a gradient of dichloromethane (DCM) and methanol (MeOH), often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the column.
-
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: The spectra will confirm the structure. Key changes from the starting material include the disappearance of the nitrile carbon signal in the ¹³C NMR and the appearance of a new signal for the -CH₂NH₂ group. The bicyclic core will show characteristic signals in the aliphatic region.[13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the expected [M+H]⁺ peak for the protonated molecule.
-
Infrared (IR) Spectroscopy: The most telling change is the complete disappearance of the sharp C≡N stretching band (around 2240 cm⁻¹) from the starting material and the appearance of N-H stretching bands (typically two bands for a primary amine) in the 3300-3400 cm⁻¹ region.
Critical Safety Considerations
Adherence to safety protocols is non-negotiable when performing this synthesis.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air over a wide concentration range (4-75%). Always work in a well-ventilated area, eliminate all potential ignition sources (sparks, static electricity, hot surfaces), and ensure the reaction system is thoroughly purged with inert gas before introducing hydrogen.[6][11][14]
-
High-Pressure Equipment: Only use reactors and fittings rated for high-pressure hydrogenation.[6] Inspect equipment for defects before each use. Always operate the reactor behind a certified blast shield. First-time users must be trained by experienced personnel.[7][11]
-
Raney® Nickel Catalyst:
-
Pyrophoricity: Dry, activated Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air.[5][10] It must be handled as a slurry and kept wet with a solvent (water, ethanol) at all times, especially during filtration.[7][9]
-
Health Hazards: Nickel compounds are classified as potential carcinogens and can cause skin and respiratory irritation.[9][15] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Spent catalyst should not be disposed of as regular waste. It must be quenched (deactivated) by slowly and carefully adding it to a dilute acid solution (e.g., 1 M HCl) under an inert atmosphere before neutralization and disposal as hazardous waste.[9]
-
Alternative Reduction Method: Lithium Aluminum Hydride (LiAlH₄)
For smaller laboratory scales, reduction with lithium aluminum hydride (LiAlH₄) is a common alternative to catalytic hydrogenation.
-
Principle: LiAlH₄ is a powerful, non-selective reducing agent that provides a source of hydride ions (H⁻).[16] The reaction involves the nucleophilic attack of hydride on the nitrile carbon, followed by a second hydride addition to the intermediate imine anion.[17][18] An aqueous workup then protonates the resulting dianion to yield the primary amine.[18][19]
-
General Procedure: The reaction is typically performed by adding the cyano ester to a suspension of LiAlH₄ (at least 1.5 equivalents) in an anhydrous ether solvent like THF at 0 °C, followed by stirring at room temperature.[20]
-
Causality & Trade-offs:
-
Advantages: This method avoids the need for high-pressure equipment.
-
Disadvantages: LiAlH₄ is highly reactive with water and protic solvents and can reduce the ester functionality if not controlled. The workup procedure can be challenging, often forming gelatinous aluminum salts. It is also less atom-economical and less suitable for large-scale synthesis compared to catalytic hydrogenation.[20]
-
References
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Hy-Lok USA, Inc. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. [Link]
-
Industrial Projects. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
Wikipedia. (n.d.). Raney nickel. [Link]
-
University of Rochester. (n.d.). Safety Slide: Raney Nickel. [Link]
-
Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Chamberland, S. (n.d.). Weighing and Working with Raney Nickel. University of Vermont. [Link]
- Google Patents. (n.d.).
-
Nagashima, H., et al. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. [Link]
-
Stanford Advanced Materials. (2024, August 22). The Ultimate Guide to Raney Nickel Mesh. [Link]
-
Royal Society of Chemistry. (2025, April 11). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. [Link]
-
ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. [Link]
-
New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. [Link]
-
University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. [Link]
-
Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. [Link]
-
Wu, B., et al. (2008, April 4). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
-
Staskun, B., & van Es, T. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Sabinet African Journals. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Ministry of Environment, Forest and Climate Change. (n.d.). SAFETY PRECAUTION. [Link]
-
Organic Syntheses. (n.d.). hydrogen. [Link]
-
ResearchGate. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. [Link]
-
Scribd. (n.d.). Catalytic Hydrogenation for Students. [Link]
-
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
- Google Patents. (n.d.).
-
YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
ResearchGate. (2017, August 27). How do i get rid of Raney-Nickel after a reaction?. [Link]
-
The Journal of Organic Chemistry. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
MDPI. (2005, May 13). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. [Link]
-
Chemistry Steps. (2025, July 28). Nitriles to Esters. [Link]
-
PubMed. (2005, May 13). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. [Link]
-
Arkat USA. (n.d.). The synthesis and transformations of fused bicyclo[2.2.2]octenes. [Link]
-
Journal of the American Chemical Society. (2013). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. [Link]
-
PubChem. (n.d.). Methyl 4-aminobicyclo(2.2.2)octane-1-carboxylate. [Link]
-
PubChem. (n.d.). Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. nickelgreen.com [nickelgreen.com]
- 11. njhjchem.com [njhjchem.com]
- 12. englelab.com [englelab.com]
- 13. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR spectrum [chemicalbook.com]
- 14. environmentclearance.nic.in [environmentclearance.nic.in]
- 15. nj.gov [nj.gov]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 17. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 18. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organic-synthesis.com [organic-synthesis.com]
Application Note: Selective Reduction Strategies for Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
This Application Note is designed for researchers and process chemists optimizing the functionalization of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate . This scaffold is a critical "rigid spacer" in PROTAC linker design and a bioisostere for phenyl rings in medicinal chemistry.
The core challenge is the chemoselective reduction of two distinct electrophiles—the nitrile and the ester—located at the bridgehead positions of a sterically rigid bicyclic cage.
Introduction & Mechanistic Challenge
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (Compound 1 ) contains two reducible functional groups with distinct electronic and steric environments.
-
C1-Ester (Methyl carboxylate): Sterically hindered by the bicyclic cage but electronically activated.
-
C4-Nitrile (Cyano): Linearly exposed but requires specific catalytic surface activation or strong hydride donors.
Achieving selectivity requires exploiting the Hard/Soft Acid-Base (HSAB) nature of reducing agents and kinetic control . Standard strong hydrides (e.g., LiAlH₄) will indiscriminately reduce both groups to the amino-alcohol. To selectively target one, we must use reagents that discriminate based on electrophilicity and coordination preference.
Chemoselectivity Matrix
| Target Product | Functional Group Reduced | Functional Group Retained | Recommended Reagent System | Mechanism |
| Amino-Ester | Nitrile ( | Ester | Raney® Nickel / H₂ | Heterogeneous Catalysis |
| Hydroxy-Nitrile | Ester ( | Nitrile | LiBH₄ / THF | Coordination-Activation |
Decision Pathways (Visual Guide)
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent reduction pathways. Pathway A selectively reduces the nitrile; Pathway B selectively reduces the ester.
Detailed Experimental Protocols
Pathway A: Selective Reduction of Nitrile to Amine
Target: Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate Reagent: Raney® Nickel (Active Catalyst) Solvent: 7N Ammonia in Methanol
Scientific Rationale: Catalytic hydrogenation with Raney Nickel is the "Gold Standard" for nitrile reduction in the presence of esters. Esters are kinetically inert to low-pressure hydrogenation (50–100 psi) at moderate temperatures. The addition of ammonia is critical; it suppresses the formation of secondary amines by preventing the condensation of the intermediate imine with the newly formed primary amine.
Protocol:
-
Preparation: In a Parr hydrogenation bottle, wash Raney Nickel (approx. 50 wt% of substrate mass) three times with anhydrous methanol to remove water. Caution: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.
-
Loading: Dissolve Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (1.0 equiv) in 7N NH₃ in Methanol (concentration ~0.1 M). Add the solution to the Raney Nickel slurry.
-
Reaction: Pressurize the vessel with H₂ gas to 50–60 psi (3.5–4 bar) . Shake at Room Temperature (20–25°C) for 12–18 hours .
-
Note: Monitoring by LCMS is recommended. The intermediate imine may hydrolyze to an aldehyde on silica, so avoid TLC for reaction monitoring.
-
-
Workup: Carefully filter the reaction mixture through a pad of Celite® under an inert atmosphere (Argon/Nitrogen) to remove the catalyst. Rinse the pad with Methanol.[1]
-
Safety: Immediately quench the filter cake with water; do not let it dry in air.
-
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically the pure free base. If purification is needed, use Flash Chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for crystallization.
Expected Yield: 85–95%[2]
Pathway B: Selective Reduction of Ester to Alcohol
Target: 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile Reagent: Lithium Borohydride (LiBH₄) Solvent: Tetrahydrofuran (THF)
Scientific Rationale: While Sodium Borohydride (NaBH₄) is too weak to reduce esters efficiently, Lithium Borohydride (LiBH₄) is significantly more potent due to the Lewis acidic Li⁺ cation, which coordinates to the ester carbonyl oxygen, enhancing electrophilicity. Crucially, aliphatic nitriles are generally inert to borohydrides in the absence of transition metal catalysts (like CoCl₂), allowing for excellent chemoselectivity.
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0°C (ice bath).
-
Addition: Add LiBH₄ (2.0 M solution in THF, 2.0–2.5 equiv) dropwise over 15 minutes.
-
Alternative: If LiBH₄ is unavailable, generate in situ by adding NaBH₄ (2.5 eq) and LiCl (2.5 eq) to the THF solution.
-
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 4–6 hours .
-
Monitoring: Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid). The ester spot should disappear; the nitrile group remains intact.
-
-
Quench: Cool back to 0°C. Quench carefully with Acetone (to destroy excess hydride) followed by saturated aqueous NH₄Cl .
-
Note: Gas evolution (H₂) will occur.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude alcohol is often pure enough. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Expected Yield: 80–90%
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Pathway A: Secondary Amine Formation | Insufficient Ammonia | Ensure [NH₃] is >5 equiv relative to substrate. Use fresh 7N NH₃/MeOH. |
| Pathway A: Incomplete Reduction | Poisoned Catalyst | Sulfur traces can poison Raney Ni. Increase catalyst loading or use fresh bottle. |
| Pathway B: Nitrile Hydrolysis | Acidic Quench / High Temp | Keep quench pH neutral/mild (NH₄Cl). Avoid strong acids or heating during workup. |
| Pathway B: Slow Reaction | Steric Bulk of Bridgehead | Add 1-2 equiv of Methanol to the THF mixture (forms active LiB(OMe)H₃ species). |
References
-
Vertex Pharmaceuticals. (2019). Synthesis of bicyclo[2.2.2]octane derivatives. WO2019075004A1. Google Patents. Link
-
MedChemExpress. (2024). Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate Product Datasheet. Link
-
Gowda, D. C., et al. (2014). Catalytic hydrogenation of nitriles to amines. Organic & Biomolecular Chemistry, 12, 7433.[3] (Cited for Raney Co/Ni selectivity).
-
Brown, H. C., & Narasimhan, S. (1982). Selective reductions.[3][4] 29. Lithium borohydride as a selective reducing agent. Journal of Organic Chemistry, 47(9), 1604-1610. (Cited for LiBH4 Ester vs Nitrile selectivity).
-
ResearchGate Community. (2014). Selective reduction of nitrile in presence of ester. Discussion Thread. Link
Sources
Application Note: Strategic Functionalization of Bridgehead Carbons in Bicyclo[2.2.2]octane (BCO) Scaffolds
Topic: Functionalization of Bridgehead Carbons in Bicyclo[2.2.2]octane Systems Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The bicyclo[2.2.2]octane (BCO) motif has emerged as a privileged scaffold in modern medicinal chemistry, serving as a saturated bioisostere for benzene rings (para-substitution vectors) and tert-butyl groups. Its integration improves metabolic stability (
This guide details three validated methodologies to access functionalized bridgehead carbons, moving beyond classical transformations to modern radical and metal-mediated protocols.
Strategic Overview & Mechanistic Logic
The Bridgehead Challenge
Functionalizing the BCO bridgehead requires overcoming two primary barriers:
-
Stereoelectronic Inhibition of
: Backside attack is geometrically impossible inside the cage. -
Strain Energy of Cations: While BCO bridgehead carbocations are more stable than their [2.2.1] (norbornyl) counterparts, they are still high-energy intermediates that resist formation under mild conditions.
The Solution: The most effective modern strategies utilize Bridgehead Radicals . Unlike planar cations, bridgehead radicals accommodate a pyramidal geometry that relaxes ring strain, making them kinetically accessible via Hydrogen Atom Transfer (HAT) or decarboxylation.
Decision Matrix: Choosing Your Pathway
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on available precursors.
Detailed Protocols
Method A: Photoredox Decarboxylative Arylation (The "MacMillan" Approach)
Best for: Installing aryl or heteroaryl groups starting from commercially available BCO-carboxylic acids.
This protocol utilizes dual catalysis (Ir/Ni) to generate a bridgehead radical via decarboxylation, which is then captured by a Nickel catalyst to form a
Mechanism:
-
Ir Cycle: Photoexcitation of the Ir catalyst oxidizes the carboxylate to a carboxyl radical, which rapidly extrudes
to form the bridgehead radical . -
Ni Cycle: The bridgehead radical adds to the Ni(II)-aryl complex. Reductive elimination yields the product.[1]
Protocol:
-
Reaction Setup:
-
In an 8 mL vial equipped with a stir bar, add:
-
Substrate: BCO-1-carboxylic acid (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Photocatalyst:
(1 mol%) -
Ni Catalyst:
(5 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Base:
(1.5 equiv)
-
-
Solvent: Add anhydrous DMF (5 mL, 0.1 M).
-
-
Degassing: Sparge the solution with Nitrogen for 15 minutes to remove oxygen (critical for radical lifetime).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, approx. 34 W) at room temperature for 24–48 hours. Fan cooling is recommended to maintain temp < 35°C.
-
Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Key Insight: The bridgehead radical is nucleophilic.[2] Electron-deficient aryl bromides react faster and with higher yields.
Method B: Transition-Metal Catalyzed Cross-Coupling (The "Suzuki" Approach)
Best for: Late-stage modification when the bridgehead halide (I/Br) is already present.
Standard Suzuki conditions often fail due to the steric bulk of the bridgehead. This protocol uses SPhos , a bulky electron-rich Buchwald ligand that facilitates the difficult oxidative addition into the bridgehead C-X bond.
Protocol:
-
Reaction Setup:
-
Charge a Schlenk tube with:
-
Substrate: 1-Iodo-bicyclo[2.2.2]octane (1.0 equiv, 0.5 mmol)
-
Boronate: Aryl boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand: SPhos (10 mol%)
-
Base:
(2.0 equiv, finely ground)
-
-
-
Solvent System: Add Toluene/Water (10:1 ratio, 0.2 M). The biphasic system helps dissolve inorganic bases while keeping the catalyst active in the organic phase.
-
Execution: Heat to 80°C for 12 hours under an inert atmosphere (Ar/N2).
-
Troubleshooting: If conversion is low, switch to XPhos or the precatalyst XPhos Pd G2 . For extremely hindered substrates, microwave irradiation at 100°C for 1 hour can drive the reaction.
Method C: Direct C-H Fluorination (The "HAT" Approach)
Best for: Direct installation of Fluorine or functional groups onto the unactivated hydrocarbon cage.
This method uses Decatungstate (
Protocol:
-
Reaction Setup:
-
In a quartz tube (UV transparent), combine:
-
Substrate: Bicyclo[2.2.2]octane derivative (1.0 equiv)
-
Fluorinating Agent: Selectfluor (1.5 equiv) or NFSI.
-
Catalyst: Sodium Decatungstate (
) (2 mol%) -
Solvent: Acetonitrile/Water (1:1 or 2:1).
-
-
-
Irradiation: Irradiate with 365 nm UV LEDs (or a mercury lamp) for 12–18 hours.
-
Mechanism:
- (Excited State)
- (Bridgehead Radical)
-
Note: This reaction is highly selective for the bridgehead over the methylene bridge carbons due to the thermodynamic stability of the tertiary radical and the steric accessibility for the HAT catalyst.
Comparative Data Analysis
| Feature | Method A: Decarboxylative | Method B: Pd-Cross Coupling | Method C: Direct C-H HAT |
| Starting Material | Carboxylic Acid (COOH) | Halide (I, Br) | Native C-H |
| Key Intermediate | Bridgehead Radical | Oxidative Addition Complex | Bridgehead Radical |
| Reaction Type | Photoredox (Ir/Ni) | Thermal (Pd/Ligand) | Photocatalytic (W) |
| Substrate Scope | Broad (Aryl, Heteroaryl) | Moderate (Aryl) | Narrow (F, Cl, |
| Steric Tolerance | High | Low to Moderate | High |
| Typical Yield | 60–85% | 40–70% | 50–75% |
| Primary Limitation | Requires COOH precursor | Requires synthesis of halide | Limited to electrophilic traps |
Visualizing the Workflow
Figure 2: Mechanistic flow for the two most common radical-based functionalization strategies.
References
-
Zuo, Z., et al.
-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440 (2014). Link -
Perry, I. B., et al. "Strategic C–H functionalization for the synthesis of bicyclo[1.1.1]pentanes and other strained bioisosteres." Nature Communications, 10, 1-8 (2019). Link
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Amides and Esters." Accounts of Chemical Research, 41(11), 1461–1473 (2008). Link
-
Baran, P. S., et al. "Scalable and sustainable electrochemical allylic C–H oxidation." Nature, 533, 77–81 (2016). Link
-
Levin, M. D., et al. "Single-atom logic for heterocycle editing." Science, 373(6561), 1307-1312 (2021). Link
Sources
Reaction conditions for esterification of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid
Technical Application Note: Optimized Esterification Strategies for 4-Cyanobicyclo[2.2.2]octane-1-carboxylic Acid
Abstract The 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid scaffold represents a critical bioisostere for 1,4-disubstituted benzenes in medicinal chemistry, offering improved solubility and a defined 3D vector without aromatic planarity. However, the esterification of this motif presents a dual challenge: the significant steric hindrance of the bridgehead carboxylate and the chemical lability of the distal nitrile group under harsh hydrolytic conditions. This guide details three validated protocols designed to maximize yield while preserving the cyano functionality, moving beyond generic "textbook" esterifications to address the specific physical-organic constraints of this bridgehead system.
Part 1: Strategic Analysis & Mechanistic Insight
The Steric Challenge (Bridgehead Constraints)
Unlike linear carboxylic acids, the carboxyl group at the C1 position of the bicyclo[2.2.2]octane cage is shielded by the rigid bicyclic framework. The bridgehead carbon is quaternary-like in its spatial demand.
-
Implication: Standard Fischer esterification (acid + alcohol
ester + water) is often sluggish and requires prolonged reflux. -
Risk: Extended reflux in acidic media significantly increases the risk of Pinner reaction (conversion of nitrile to imidate) or hydrolysis of the nitrile to a primary amide or carboxylic acid.
The Electronic Environment
The C4-cyano group is a strong electron-withdrawing group (EWG).
-
Effect: It increases the acidity of the C1-carboxylic acid (lower pKa) compared to the parent bicyclo[2.2.2]octane-1-carboxylic acid.
-
Opportunity: The increased acidity makes the carboxylate anion (generated by base) a better nucleophile, favoring base-promoted alkylation strategies over acid-catalyzed pathways.
Decision Matrix
-
For Methyl Esters (Small Scale/High Value): Use TMS-Diazomethane.
-
For Diverse Esters (Primary/Secondary Alcohols): Use Acid Chloride Activation.
-
For Acid-Sensitive Substrates (Preserving Nitrile): Use Base-Promoted Alkylation.
Part 2: Detailed Experimental Protocols
Protocol A: Base-Promoted Alkylation (The "Safety-First" Method)
Best for: Preserving the nitrile group; synthesis of ethyl, benzyl, or allyl esters.
Mechanism:
Reagents:
-
Substrate: 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) -
Electrophile: Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.2 – 1.5 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)
Step-by-Step:
-
Dissolution: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
in one portion. The mixture may become a suspension. Stir at room temperature (RT) for 15 minutes to ensure carboxylate formation.-
Note:
is preferred over due to the "cesium effect," which enhances the solubility and nucleophilicity of the carboxylate in organic media.
-
-
Alkylation: Add the alkyl iodide dropwise via syringe.
-
Caution: Alkyl iodides are potential carcinogens; use a fume hood.
-
-
Reaction: Stir at RT. Monitor by TLC or LC-MS.
-
Typical Time: 2–4 hours. The electron-withdrawing nitrile accelerates this step compared to non-substituted bridgehead acids.
-
-
Workup: Dilute with EtOAc. Wash copiously with water (3x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Usually yields pure product. If necessary, flash chromatography (Hexanes/EtOAc).
Protocol B: Acid Chloride Activation (The "Steric-Buster" Method)
Best for: Sterically hindered alcohols (e.g., t-butanol, phenols) or large scale. Mechanism: Formation of a highly reactive acyl chloride intermediate.
Reagents:
-
Substrate: 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (
equiv) -
Catalyst: DMF (2-3 drops, catalytic)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Quench: Desired Alcohol + Triethylamine (
) + DMAP (cat.)
Step-by-Step:
-
Activation: Dissolve the acid in anhydrous DCM (0.3 M) under Nitrogen/Argon.
-
Catalysis: Add catalytic DMF.
-
Chlorination: Add oxalyl chloride dropwise at
. Gas evolution ( , ) will occur. -
Completion: Allow to warm to RT and stir for 1–2 hours.
-
Critical Check: Take a small aliquot, quench with MeOH, and check by LC-MS for the methyl ester to confirm full conversion to the acid chloride.
-
-
Evaporation (Crucial): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh DCM.
-
Esterification: Add the desired alcohol (1.2 equiv),
(3.0 equiv), and DMAP (0.1 equiv) at . -
Workup: Wash with 1N HCl (briefly) to remove amines, then saturated
.
Protocol C: TMS-Diazomethane Methylation (The Mildest Method)
Best for: Rapid synthesis of methyl esters on milligram scale. Reference: Adapted from ChemicalBook synthesis of hydroxy-analogs [Source 1.8].
Reagents:
-
Substrate: 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid[1]
-
Reagent: (Trimethylsilyl)diazomethane (
) (2.0 M in hexanes)[2] -
Solvent: Methanol / Toluene (1:2 mixture)
Step-by-Step:
-
Setup: Dissolve the acid in MeOH/Toluene (0.1 M).
-
Addition: Add
solution dropwise at RT until a persistent yellow color remains (indicating excess reagent). Nitrogen gas is evolved. -
Quench: Stir for 30 minutes. Add a few drops of acetic acid to quench excess diazomethane (solution turns colorless).
-
Isolation: Concentrate in vacuo. This method often requires no aqueous workup, providing quantitative yields.
Part 3: Data Summary & Comparison
| Feature | Protocol A (Alkylation) | Protocol B (Acid Chloride) | Protocol C (TMS-Diazomethane) |
| Primary Utility | Nitrile preservation, Ethyl/Benzyl esters | Sterically hindered alcohols, Scale-up | Methyl esters, Lab scale |
| Reagents | |||
| Conditions | Mild, Basic, RT | Activation ( | Very Mild, Neutral, RT |
| Nitrile Risk | Negligible | Low (if anhydrous) | Negligible |
| Steric Tolerance | High (uses carboxylate nucleophile) | Very High (highly reactive electrophile) | High |
| Byproducts | Cesium salts (easy removal) | HCl, CO, CO2 |
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic and reaction pathways for the esterification of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid.
Caption: Decision tree for selecting the optimal esterification method based on the target ester and scale.
Part 5: References
-
Vertex AI Search. (2025). Chemical Properties of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid. PubChemLite.[1][3] Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Describes DMAP/DCC methods relevant to hindered acids). Retrieved from [Link]
-
Molander, G. A., & Wolfe, J. P. (1996).[5] A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.[5] (Discusses nitrile stability and alkylation strategies). Retrieved from [Link]
Sources
- 1. PubChemLite - 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Acetyloxybicyclo[2.2.2]octane-1-carboxylic acid | C11H16O4 | CID 12560139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
Troubleshooting & Optimization
Solubility of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate in organic solvents
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate. It addresses common questions and troubleshooting scenarios related to its solubility in organic solvents, ensuring the integrity and success of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate that influence its solubility?
Answer: The solubility of this compound is governed by a balance of three key structural components:
-
Bicyclo[2.2.2]octane Core: This rigid, saturated bicyclic structure is distinctly non-polar and lipophilic. It contributes to the compound's affinity for less polar organic solvents.
-
Methyl Ester Group (-COOCH₃): This functional group introduces polarity and can act as a hydrogen bond acceptor.[1]
-
Nitrile Group (-C≡N): The cyano group is strongly polar and also a hydrogen bond acceptor, significantly influencing the molecule's interaction with polar solvents.[1]
The interplay between the large, non-polar hydrocarbon cage and the two polar functional groups means the compound is unlikely to be soluble in the extremes of the polarity spectrum (e.g., hexane or water). Its ideal solvents are typically those of intermediate polarity.
Q2: Which organic solvents are recommended as a starting point for preparing a stock solution?
Answer: For preparing concentrated stock solutions, moderately polar aprotic solvents are the best starting point. These solvents effectively solvate both the polar functional groups and the non-polar backbone. We recommend testing the following:
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
While solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) will likely dissolve the compound readily, they can be difficult to remove and may interfere with certain biological assays or downstream chemical reactions. Use them when high solubility is required and they are compatible with your workflow.[2]
Q3: Can I use protic solvents like methanol or ethanol?
Answer: While the compound may show some solubility in alcohols, caution is advised. The methyl ester group can undergo transesterification in the presence of other alcohols, especially when heated or in the presence of trace acidic or basic impurities. This would result in the formation of a different ester, compromising the integrity of your sample. If alcohols are necessary, it is best to use them at room temperature for short durations and to verify the compound's stability via an analytical method like TLC or LC-MS.
Q4: How does temperature generally affect the solubility of this compound?
Answer: For a solid compound like this one, solubility in most organic solvents will increase with temperature.[3] This principle is fundamental for purification techniques like recrystallization. If you are struggling to dissolve the compound in a suitable solvent at room temperature, gentle warming can significantly improve solubility. However, be aware that cooling the solution may lead to precipitation if the solution becomes supersaturated.[4]
Q5: Is Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate soluble in aqueous solutions?
Answer: Direct dissolution in aqueous buffers (e.g., PBS) is not recommended and is likely to be unsuccessful.[2] The large, non-polar bicycloalkane core dominates the molecule's character, making it highly hydrophobic and insoluble in water.[5] To prepare an aqueous working solution, first create a concentrated stock in a water-miscible organic solvent (like DMSO) and then perform a serial dilution into the aqueous buffer. Be vigilant for precipitation upon dilution.[2]
Data Summary: Predicted Qualitative Solubility
Since comprehensive quantitative solubility data is not widely published, this table provides expertly-derived qualitative predictions based on chemical principles of "like dissolves like" and functional group analysis.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Comments |
| Hexane, Heptane | Non-Polar | Insoluble | The solvent's non-polar nature cannot effectively solvate the polar nitrile and ester groups. |
| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | The aromatic ring provides slightly more solvating power than alkanes, but solubility is still limited. |
| Diethyl Ether | Weakly Polar Aprotic | Sparingly to Moderately Soluble | Offers a balance but may not be strong enough for high concentrations. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good balance of polarity to interact with the entire molecule. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | The ester functionality of the solvent interacts well with the solute's polar groups. |
| Acetone | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | The nitrile group on the solvent provides favorable dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | An excellent solvent for compounds with mixed polarity. |
| Methanol, Ethanol | Polar Protic | Moderately Soluble | Risk of transesterification. Use with caution. The hydroxyl group can hydrogen bond with the solute. |
| Water | Polar Protic | Insoluble | The large non-polar hydrocarbon scaffold prevents dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong solvent, but can be difficult to remove and may affect downstream applications.[2] |
Troubleshooting Guide: Common Solubility Issues
Problem: My compound is not dissolving in the selected solvent, even after vigorous mixing.
-
Possible Cause 1: Incorrect Solvent Choice. The polarity of your solvent may not be appropriate for the compound.
-
Solution: Consult the solubility table above and select a solvent from the "Soluble" or "Highly Soluble" category. If a single solvent fails, consider using a solvent mixture. For example, a small amount of a more polar solvent added to a less polar one can sometimes enhance solubility.
-
-
Possible Cause 2: Insufficient Temperature. The dissolution process may be kinetically slow at room temperature.
-
Solution: Gently warm the mixture in a water bath while stirring. For many systems, a small increase in temperature dramatically increases the rate of dissolution and the solubility limit.[4] Alternatively, placing the sample in an ultrasonic bath can help break up solid particles and accelerate dissolution.[2]
-
-
Possible Cause 3: Purity Issues. The material may contain insoluble impurities.
-
Solution: Attempt to filter the solution after sufficient dissolution time. Analyze the filtrate and the remaining solid to determine their identities. The purity of the starting material should be confirmed by an appropriate analytical technique (e.g., NMR, LC-MS).
-
Problem: The compound dissolved initially but then precipitated out of the solution.
-
Possible Cause 1: Supersaturation and Temperature Fluctuation. You may have created a supersaturated solution, especially if heat was used for dissolution. A subsequent drop in temperature will cause the compound to crash out.
-
Solution: Re-heat the solution until the solid redissolves, then allow it to cool very slowly. Inducing crystallization by scratching the inside of the flask with a glass rod can sometimes lead to more controlled crystal formation rather than amorphous precipitation.[4] If this is a recurring issue, your target concentration is likely too high for that solvent at room temperature.
-
-
Possible Cause 2: Dilution with an Anti-Solvent. This is common when diluting a concentrated organic stock solution into an aqueous buffer.
-
Solution: This indicates that the final percentage of the organic solvent is too low to maintain solubility.[2] Try lowering the final concentration of your compound. Alternatively, if the experiment allows, increase the percentage of the organic co-solvent in the final aqueous solution.[2] For some applications, adding a small amount of a biocompatible surfactant can help maintain solubility.[2]
-
Diagram: Troubleshooting Workflow for Solubility Issues
Sources
Purification methods for methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Welcome to the Technical Support Center for the synthesis and isolation of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS: 54202-05-0).
As a rigid,
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity isolation.
Workflow & Mechanistic Overview
The most common synthetic route to methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate involves the dehydration of its corresponding primary amide (methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate) using dehydrating agents like thionyl chloride (
The primary purification challenge is removing the harsh acidic byproducts (
Workflow for the synthesis and purification of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate.
Standard Operating Procedure: Flash Chromatography
This protocol utilizes a self-validating gradient elution method to ensure the complete removal of polar impurities .
Phase 1: Reaction Quench and Workup
Causality: Residual
-
Cooling: Cool the crude reaction mixture to 0 °C using an ice bath.
-
Quenching: Slowly pour the mixture over crushed ice. Dropwise, add saturated aqueous sodium bicarbonate (
) until the aqueous phase reaches a stable pH of 7.5–8.0. -
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Drying: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure (water bath 30 °C).
Phase 2: Silica Gel Chromatography
Causality: The bicyclic framework is highly lipophilic, but the cyano and ester groups provide moderate polarity. A slow gradient ensures baseline separation from the highly polar unreacted amide.
-
Column Preparation: Equilibrate a silica gel cartridge (e.g., 120 g for a 5 g scale) with 100% Hexanes.
-
Loading: Dissolve the crude residue in a minimal volume of DCM (or dry-load onto Celite if the crude is too viscous) and apply it to the column.
-
Gradient Elution: Run a gradient from 0% to 30% Ethyl Acetate in Hexanes over 30–40 minutes. The product typically elutes between 15% and 20% EtOAc.
-
Self-Validation (TLC Check): Because the compound lacks a UV chromophore, spot fractions on a silica TLC plate and stain with Potassium Permanganate (
) or Phosphomolybdic Acid (PMA), followed by gentle heating. The product will appear as a distinct spot at ~0.45 (in 7:3 Hexanes:EtOAc). -
Isolation: Combine the pure fractions and concentrate under reduced pressure. Crucial: Do not leave the isolated product on a high-vacuum manifold (< 0.1 Torr) for more than 30 minutes, as the compact bicyclic structure exhibits slight volatility.
Quantitative Purification Metrics
Use the following benchmark data to evaluate the success of your purification workflow:
| Parameter | Flash Chromatography (Method A) | Recrystallization (Method B) |
| Typical Yield | 85% – 95% | 70% – 80% |
| Purity (HPLC/NMR) | > 98% | > 99% |
| Retention Factor ( | ~0.45 (Hexanes/EtOAc 7:3) | N/A |
| Scalability | Optimal for < 20 g batches | Optimal for > 20 g batches |
| Primary Impurity Removed | Unreacted amide, colored oligomers | Trace acidic byproducts |
| Detection Method | Melting Point / NMR |
Troubleshooting Guide & FAQs
Diagnostic logic tree for resolving common purification issues.
Q: I am losing mass during the final drying step. Why is my isolated yield so low? A: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate has a relatively rigid, compact, and spherical structure. Compounds with this geometry (similar to adamantane derivatives) often exhibit unexpected volatility under high vacuum. Corrective Action: Once the bulk solvent is removed via rotary evaporation, limit high-vacuum exposure to a maximum of 30 minutes at room temperature.
Q: My TLC shows a long streak instead of a tight spot, and the fractions are impure. What went wrong?
A: Streaking is almost always caused by residual acid (e.g., unquenched
Q: Can I purify this compound without using column chromatography? A: Yes, for larger scales (>20 g), recrystallization is highly effective and saves significant time and solvent. After the aqueous workup, the crude solid can be recrystallized from a mixture of hot Hexanes and a minimal amount of Ethyl Acetate. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator to induce the crystallization of pure white needles.
Q: Why can't I see my product eluting on the UV detector of my automated flash system?
A: The bicyclo[2.2.2]octane core and its substituents (nitrile and ester) do not possess a conjugated
References
- Title: WO2020153434A1 - Pyrazole compounds Source: Google Patents / WIPO URL
-
Title: Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Overcoming steric hindrance in bicyclo[2.2.2]octane ester hydrolysis
Technical Support Center: Bicyclo[2.2.2]octane Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in synthetic and medicinal chemistry: the hydrolysis of sterically hindered esters within the bicyclo[2.2.2]octane (BCO) scaffold. The unique, rigid three-dimensional structure of BCO derivatives makes them invaluable in drug design for creating conformationally constrained analogues and improving physicochemical properties.[1][2][3] However, this same rigidity introduces substantial steric hindrance, rendering standard hydrolysis protocols ineffective.
This resource offers a combination of frequently asked questions (FAQs) to build foundational knowledge and in-depth troubleshooting guides to overcome specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the bicyclo[2.2.2]octane scaffold so important in drug discovery?
The BCO scaffold is a non-planar, rigid bioisostere for aromatic rings, like the para-phenyl group.[2][3] Its three-dimensional structure offers several key advantages in medicinal chemistry:
-
Precise Spatial Orientation: The rigid framework allows for the exact positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
-
Improved Physicochemical Properties: Replacing flat aromatic rings with a 3D BCO core can improve properties like solubility and metabolic stability.[2][3]
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is often correlated with greater success in clinical trials. The BCO core is fully aliphatic (Fsp³ = 1.0), a significant shift from an aromatic ring (Fsp³ = 0).[3]
Q2: What makes the hydrolysis of esters on a BCO core so difficult?
The primary challenge is severe steric hindrance. The cage-like structure of the BCO core shields the ester's carbonyl carbon. For hydrolysis to occur, a nucleophile (like a hydroxide ion or water) must attack this carbon atom to form a tetrahedral intermediate. The bulky BCO framework physically blocks this approach, dramatically slowing down the reaction rate compared to less hindered, acyclic esters.[4][5]
Q3: My standard saponification (e.g., NaOH in MeOH/H₂O) is failing or giving very low yields. What is happening?
This is a common issue. Standard saponification methods often fail for several reasons:
-
Steric Blockade: As mentioned, the BCO structure prevents the easy approach of the hydroxide nucleophile.
-
Solvation Effects: In aqueous or protic solvents (like methanol or ethanol), hydroxide ions are heavily solvated by water molecules through hydrogen bonding.[4] This "solvation shell" effectively increases the size of the nucleophile, making it even harder for it to access the hindered carbonyl group.[4]
-
Transesterification: If you use an alcohol like methanol or ethanol as a co-solvent with NaOH or KOH, you risk transesterification.[6] Instead of hydrolysis to the carboxylic acid, you may form the corresponding methyl or ethyl ester, leading to a complex product mixture.[6]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter in the lab.
Issue 1: Incomplete or No Reaction with Standard Base Hydrolysis
-
Problem: After refluxing my BCO-ester with aqueous NaOH or KOH in a solvent like THF or Methanol for many hours, TLC or LCMS analysis shows mostly unreacted starting material.
-
Probable Cause(s):
-
Recommended Solutions:
-
Change the Cation: Switch from NaOH or KOH to Lithium Hydroxide (LiOH).[6] Li⁺ is a smaller, "harder" Lewis acid compared to Na⁺ or K⁺ and can coordinate more effectively to the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack. A common starting point is 3-5 equivalents of LiOH in a 1:1 mixture of THF and water.[6]
-
Modify the Solvent System: Move away from traditional protic solvents. A highly effective, mild protocol involves using a non-aqueous medium. For example, using NaOH in a mixture of Methanol and Dichloromethane (e.g., 1:9 MeOH/CH₂Cl₂).[4] In this aprotic environment, the hydroxide anion is poorly solvated, making it a much more potent "naked" nucleophile that can overcome the steric barrier more effectively.[4]
-
Increase Temperature: If using a high-boiling point solvent like dioxane or toluene, carefully increasing the temperature can provide the necessary activation energy. However, this should be done cautiously to avoid decomposition.
-
Issue 2: Side Product Formation (e.g., Transesterification)
-
Problem: My mass spectrometry results show a peak corresponding to M+14 (for methanol) or M+28 (for ethanol), indicating the formation of a different ester.
-
Probable Cause: You are using an alcohol (methanol, ethanol) as a solvent or co-solvent in your base-catalyzed hydrolysis. The alkoxide generated from the solvent (e.g., methoxide) is competing with the hydroxide ion and causing transesterification.[6]
-
Recommended Solutions:
-
Eliminate Alcoholic Solvents: Immediately switch to a non-alcoholic solvent system. The recommended LiOH in THF/water or NaOH in CH₂Cl₂/MeOH (with minimal MeOH) are excellent alternatives.[4][6]
-
Use t-Butanol: If a co-solvent is absolutely necessary for solubility, tertiary-butanol can be a safer choice as the corresponding t-butoxide is a much bulkier and less effective nucleophile, minimizing the risk of transesterification.
-
Issue 3: Acid-Catalyzed Hydrolysis is Reversible and Inefficient
-
Problem: I am attempting hydrolysis with dilute H₂SO₄ or HCl, but the reaction never goes to completion and I end up with an equilibrium mixture of starting material and products.
-
Probable Cause: Acid-catalyzed ester hydrolysis is a reversible equilibrium process (the reverse reaction is Fischer esterification).[7][8][9] To drive the reaction forward, a large excess of water is needed, which can be difficult to achieve while maintaining substrate solubility.
-
Recommended Solutions:
-
Switch to Alkaline Hydrolysis: For hindered esters, alkaline hydrolysis (saponification) is almost always preferred because it is irreversible.[7][10] The final deprotonation of the carboxylic acid to form a carboxylate salt drives the reaction to completion.[11]
-
Use a Perchlorate Catalyst: For extremely stubborn esters, a method using perchlorate anion catalysis in alcoholic alkali can achieve quantitative saponification.[12] The perchlorate anion enhances the reaction rate, though the conditions can be harsh.[12]
-
Part 3: Advanced Protocols & Methodologies
When standard methods fail, more advanced or specialized protocols are required.
Protocol 1: Mild Hydrolysis in a Non-Aqueous Medium
This method is highly effective for sterically hindered esters as it utilizes a "naked" hydroxide anion.[4]
Objective: To hydrolyze a hindered BCO-ester to its corresponding carboxylic acid.
Methodology:
-
Preparation: Dissolve the hindered ester (1 mmol) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (10 mL total volume).
-
Reagent Addition: To this solution, add a methanolic solution of 3 N NaOH (1 mL, 3 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Workup:
-
Once the starting material is consumed, remove the solvents under reduced pressure (rotary evaporation).
-
Dissolve the residue in water and wash with ether to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous phase to a pH of ~2 using dilute HCl.
-
Extract the desired carboxylic acid product with ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
-
Protocol 2: Enzyme-Catalyzed Hydrolysis
For sensitive substrates where harsh pH or high temperatures must be avoided, enzymatic hydrolysis offers unparalleled mildness and selectivity.[13]
Objective: To selectively hydrolyze a BCO-ester using a hydrolase enzyme.
Methodology:
-
Enzyme Selection: Choose a suitable hydrolase, such as a lipase (e.g., from Aspergillus niger) or an esterase (e.g., Pig Liver Esterase, PLE).[14] The optimal enzyme may need to be screened.
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Reaction Setup:
-
Suspend the BCO-ester substrate in the phosphate buffer. A co-solvent like DMSO or THF may be used at a low concentration (<10%) to aid solubility, but must be tested for enzyme compatibility.
-
Add the selected enzyme (lipase or esterase).
-
-
pH Control & Monitoring: Maintain the pH of the reaction at 7.0 using a pH-stat autotitrator that adds a dilute NaOH solution. The rate of NaOH consumption is a direct measure of the reaction rate.[15] The reaction is complete when NaOH consumption ceases.
-
Workup:
-
Denature the enzyme by adding a water-miscible organic solvent (e.g., acetone) or by filtration.
-
Acidify the aqueous solution with dilute HCl to protonate the carboxylate salt.
-
Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the product.
-
Part 4: Data Summary & Method Comparison
The following table summarizes the advantages and disadvantages of different hydrolysis methods for hindered BCO-esters.
| Method | Key Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Standard Saponification | NaOH or KOH, H₂O/MeOH | Reflux, 2-24 h | Simple setup, inexpensive reagents. | Often ineffective for hindered esters; risk of transesterification.[6] |
| Lithium Hydroxide | LiOH, H₂O/THF | Room temp to reflux, 1-12 h | More effective than NaOH/KOH due to Li⁺ coordination; good for moderate hindrance.[6] | More expensive than NaOH/KOH. |
| Non-Aqueous Hydrolysis | NaOH, CH₂Cl₂/MeOH (9:1) | Room temp, 1-5 h | Very mild conditions, highly reactive "naked" nucleophile, rapid reaction times.[4] | Requires careful solvent handling and removal. |
| Acid-Catalyzed | H₂SO₄ or HCl, H₂O | Reflux, long reaction times | Simple reagents. | Reversible reaction leads to incomplete conversion; requires large excess of water.[7][10] |
| Enzymatic Hydrolysis | Lipase or Esterase, Buffer | pH 7, Room temp | Extremely mild (neutral pH, room temp); highly selective, ideal for sensitive molecules.[13][16] | Enzymes can be expensive; requires screening for substrate compatibility; slower reaction times. |
Part 5: Visualization of Key Concepts
Diagram 1: The Steric Hindrance Problem
Caption: Steric shielding of the carbonyl carbon by the BCO cage.
Diagram 2: Troubleshooting Workflow for Failed Hydrolysis
Caption: Decision tree for troubleshooting failed BCO-ester hydrolysis.
References
- The Rising Potential of Bicyclo[2.2.2]octanone Derivatives in Drug Discovery: A Comparative Guide. Benchchem.
- Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for Advanced Drug Design. Benchchem.
- Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. ACS Publications.
- Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC.
- Enzymatic ester hydrolysis. Google Patents.
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
- Structure-Activity Relationships in the Esterase-catalysed Hydrolysis and Transesterification of Esters and Lactones. University of Huddersfield Research Portal.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
- Why are my ester hydrolysis not working : r/Chempros. Reddit.
- Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme Connect.
- Saponification of Esters.
- Method for esterifying hindered carboxylic acids. Google Patents.
- Hydrolysis of Esters. Save My Exams.
- mechanism of ester hydrolysis. YouTube.
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
- acid-catalyzed mechanism of ester hydrolysis. YouTube.
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
- Possible sources of error in an esterification lab? Filo.
- mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- Acid Catalysed Hydrolysis of Ester. Perlego.
- hydrolysis of esters. Chemguide.
- Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts.
- Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange.
- Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. ResearchGate.
- Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. PMC.
- Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
- Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations. Journal of the Chemical Society, Perkin Transactions 1.
- The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. ResearchGate.
- Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization. PMC.
- Organocatalytic Enantioselective Synthesis of Bicy-clo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol De. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. savemyexams.com [savemyexams.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. perlego.com [perlego.com]
- 14. Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isolation & Purification of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Welcome to the Technical Support and Troubleshooting Hub for the purification of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS: 54202-05-0).
In modern drug development, the bicyclo[2.2.2]octane scaffold is highly valued as a rigid, three-dimensional bioisostere for phenyl rings. Incorporating this cage increases the fraction of sp3-hybridized carbons (
This compound is typically synthesized via the dehydration of methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate using reagents like phosphorus oxychloride (
Purification Workflow & Causality Diagram
The following workflow illustrates the logical progression of isolating the target nitrile from the crude reaction matrix.
Fig 1: Step-by-step purification workflow for methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate.
Quantitative Data: Impurity Profiling
Understanding the physicochemical properties of your reaction components is critical for designing a logical separation strategy. The rigid, non-polar nature of the bicyclo[2.2.2]octane core amplifies the chromatographic differences dictated by the functional groups at the bridgehead positions.
| Analyte | Structural Feature | Relative Polarity | Expected TLC | Removal Mechanism |
| Target Nitrile | Low/Moderate | ~0.55 | Elutes early in normal-phase chromatography due to weak H-bond accepting capacity. | |
| Unreacted Amide | High (H-bond donor & acceptor) | ~0.10 | Retained strongly by silanol groups on silica gel; elutes late. | |
| Hydrolyzed Acid | Very High (Ionizable, | 0.00 (Streaks) | Deprotonated to a water-soluble sodium salt via aqueous | |
| Inorganic Residues | Ionic | N/A | Quenched with water; partitions entirely into the aqueous layer. |
Self-Validating Experimental Protocols
Do not blindly follow steps; ensure each phase of the purification is validated before proceeding to the next.
Protocol A: Reaction Quench and Liquid-Liquid Extraction
-
Mechanistic Goal: Safely destroy residual dehydrating agents (
) and remove ionizable impurities (acids and inorganic salts). -
Step 1: Slowly pour the crude reaction mixture into a vigorously stirred beaker of crushed ice and water. Causality:
reacts violently with water to form and . Ice controls the exotherm, preventing the heat-catalyzed hydrolysis of your target methyl ester. -
Step 2: Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Step 3: Combine the organic layers and wash twice with saturated aqueous
. Causality: The bicarbonate neutralizes the inorganic acids and deprotonates any 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid byproduct, forcing it into the aqueous phase. -
Validation Step: Test the pH of the final
wash using pH paper. It must read pH > 8. If it is acidic, repeat the wash. A basic reading validates that all acidic impurities have been successfully extracted.
Protocol B: Normal-Phase Flash Chromatography
-
Mechanistic Goal: Separate the target nitrile from the unreacted starting amide based on hydrogen-bonding capabilities.
-
Step 1: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product. -
Step 2: Dry-load the crude mixture onto silica gel. Causality: Dry-loading prevents the "band broadening" that occurs if the highly non-polar bicyclic cage is loaded as a concentrated liquid plug.
-
Step 3: Run a gradient elution from 10% to 30% EtOAc in Hexanes. Causality: The primary amide (starting material) has two N-H bonds capable of strong hydrogen bond donation to the silica stationary phase. The target nitrile only has a weak dipole, allowing it to elute much faster.
-
Validation Step: Spot the fractions on a silica TLC plate. Because the bicyclo[2.2.2]octane cage lacks UV chromophores (no conjugated pi-systems), UV visualization will fail . You must validate the presence of the product by dipping the TLC plate in a
or Phosphomolybdic Acid (PMA) stain and heating. The nitrile will appear as a distinct spot at ~0.55.
Protocol C: Recrystallization
-
Mechanistic Goal: Achieve >99% purity and isolate the compound as a stable, handleable solid[3].
-
Step 1: Dissolve the chromatographed product in a minimal amount of warm EtOAc.
-
Step 2: Add cold heptane dropwise until the solution becomes slightly turbid, then cool the flask to 0°C. Causality: The highly symmetrical, rigid bicyclic cage possesses high lattice energy and wants to crystallize. Heptane acts as an antisolvent, selectively forcing the non-polar cage out of the EtOAc solution while leaving trace organic impurities dissolved.
-
Validation Step: Filter the crystals and perform a melting point determination. A sharp melting range validates the absence of trapped solvent or residual amide.
Troubleshooting & FAQs
Q: I am seeing a persistent impurity on my TLC plate with an
Q: My final product is an oil, but literature references and vendor data state it should be a solid. How do I induce crystallization? A: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is prone to "oiling out" if trace amounts of polar solvents (like DCM or EtOAc) remain trapped in the matrix, disrupting the crystal lattice. Fix: Re-dissolve the oil in pure heptane, concentrate it entirely to dryness on a rotary evaporator to azeotropically remove trace polar solvents, and then triturate the residue with ice-cold hexane. Scratching the inside of the flask with a glass rod will provide nucleation sites to initiate crystallization.
Q: My overall yield is terribly low, and I recovered a massive, highly polar baseline spot on my TLC. What happened during the reaction?
A: You have likely experienced severe ester hydrolysis. The methyl ester at the 1-position is generally stable due to steric hindrance at the bridgehead, but if the
References
-
Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Optimization of nitrile reduction conditions for bicyclic esters
Welcome to the Advanced Synthesis Support Center. Topic: Chemoselective Nitrile Reduction in Bicyclic Ester Systems Ticket ID: #NR-BICYC-001
Executive Summary
Reducing a nitrile to a primary amine in the presence of an ester—particularly within a rigid bicyclic framework—presents a "Triad of Trouble": Chemoselectivity (avoiding ester reduction), Stereochemical Integrity (preventing epimerization), and Lactamization (preventing intramolecular cyclization).
This guide prioritizes the Cobalt(II) Chloride / Sodium Borohydride system and In-Situ Protection strategies, as these offer the highest success rate for bicyclic substrates where steric strain and proximity effects are amplified.
Module 1: The Decision Matrix (Method Selection)
Before starting, diagnose your substrate's specific risks using the logic flow below.
Figure 1: Strategic selection of reduction conditions based on bicyclic geometry and side-reaction risks.
Module 2: Troubleshooting & Optimization
Issue 1: "My Ester Disappeared" (Chemoselectivity Failure)
Diagnosis: You likely used a hydride donor that is too aggressive (e.g., LiAlH4) or a hydrogenation catalyst that is too active without poisoning. The Fix: Switch to Cobalt Boride (Co₂B) generation in situ.
-
Why it works: Sodium borohydride alone reduces esters slowly. Cobalt chloride catalyzes the decomposition of NaBH₄ to form cobalt boride, a heterogeneous catalyst that avidly coordinates nitriles but ignores esters.
-
Protocol Adjustment: Ensure you add NaBH₄ slowly to the CoCl₂/Substrate mixture. The "black precipitate" is the active catalyst.
Issue 2: "I Formed a Lactam Instead of an Amine"
Diagnosis: In bicyclic systems, if the nitrile and ester are cis (e.g., on a norbornane or fused ring), the newly formed amine is held in perfect proximity to the ester carbonyl. Cyclization is faster than your workup. The Fix: In-Situ Boc Protection.
-
Why it works: By adding Di-tert-butyl dicarbonate (Boc₂O) to the reduction mixture, the primary amine is trapped as a carbamate (NH-Boc) immediately upon formation. The carbamate is non-nucleophilic and cannot attack the ester.
-
Alternative: Run the reaction in acidic media (e.g., HCl/MeOH) to protonate the amine (
), rendering it non-nucleophilic.
Issue 3: "The Reaction Stalled" (Steric Hindrance)
Diagnosis: Bicyclic frameworks (like bicyclo[2.2.2]octanes) impose significant steric drag. The "endo" face might be inaccessible to heterogeneous catalysts. The Fix: Borane-Dimethyl Sulfide (BMS).
-
Why it works: BMS is a small molecule (unlike a metal surface) and can penetrate sterically crowded cavities.
-
Caution: You must control temperature strictly (0°C → RT) to avoid reducing the ester.
Module 3: Standardized Protocols
Protocol A: The "Magic Blue" (CoCl₂ / NaBH₄)
Best for: Trans-bicyclic esters, unhindered nitriles.
-
Dissolve: 1.0 equiv of Nitrile-Ester in MeOH (0.1 M).
-
Add Catalyst: Add 2.0 equiv of CoCl₂·6H₂O.[1] The solution will turn deep purple/blue.
-
Cool: Chill to 0°C in an ice bath.
-
Reduce: Add 5.0–10.0 equiv of NaBH₄ portion-wise over 30 minutes.
-
Visual Cue: The solution will turn black and evolve H₂ gas vigorously.
-
-
Workup: Quench with 1N HCl (destroy residual borohydride and dissolve cobalt salts). Make basic with NH₄OH (to liberate amine) and extract with DCM.
Protocol B: The "Boc-Trap" Hydrogenation
Best for: Cis-bicyclic esters, high lactamization risk.
-
Prepare: Mix Nitrile-Ester (1.0 equiv) and Boc₂O (2.0 equiv) in MeOH or EtOH.
-
Catalyst: Add Raney Nickel (approx. 50 wt% of substrate, washed with solvent).
-
Conditions: Hydrogenate at 50 psi (3.5 bar) H₂ pressure for 12–24 hours.
-
Result: Isolate the N-Boc amino ester . Deprotect with TFA/DCM in a separate step if the free amine is needed.
Module 4: Comparative Data
| Reagent System | Ester Compatibility | Lactam Prevention | Steric Tolerance | Primary Risk |
| CoCl₂ / NaBH₄ | Excellent | Poor (unless acidic) | Moderate | Cobalt residues in product |
| H₂ / Raney Ni / Boc₂O | Good | Excellent | Moderate | Epimerization of alpha-centers |
| BH₃·DMS (Borane) | Moderate | Poor | High | Over-reduction of ester |
| LiAlH₄ | Fail | Fail | High | Complete ester reduction |
Module 5: Mechanistic Visualization
Understanding the "Lactam Trap" is critical for bicyclic systems.
Figure 2: Kinetic competition between lactamization and Boc-protection in cis-bicyclic systems.
References
-
Satoh, T., et al. (1969).[2][3] Reduction of organic compounds with sodium borohydride-transition metal salt systems.[1][2] Tetrahedron Letters.[2][3] Link
- Core Reference: Establishes the CoCl₂/NaBH₄ selectivity for nitriles over esters.
-
Caddick, S., et al. (2003). A convenient procedure for the reduction of nitriles to primary amines.[4][5][6] Tetrahedron Letters.[2][3] Link
- Core Reference: Discusses the use of Nickel Boride and trapping agents.
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[7][8] Journal of Organic Chemistry.[7] Link
- Core Reference: Validates the "Boc-Trap" methodology to prevent side reactions.
-
Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with CoCl2/NaBH4.[2] Tetrahedron Letters.[2][3] Link
- Core Reference: Optimiz
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
1H NMR Chemical Shift Guide: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
[1]
Executive Summary
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS 54202-05-0) is a critical bicyclic bridgehead intermediate, widely utilized in the synthesis of Farnesoid X Receptor (FXR) agonists and other bio-active scaffolds requiring rigid, non-aromatic linkers.[1][2][3][4][5][6]
For researchers and analytical scientists, the primary challenge in characterizing this molecule lies in distinguishing it from its symmetrical precursors (e.g., 1,4-diesters) and its hydrolysis products (carboxylic acids/amides). This guide provides a definitive comparison of the 1H NMR profile of the target molecule against its synthetic precursors, establishing a validated spectral fingerprint for purity assessment.
Key Performance Indicator: The desymmetrization of the bicyclo[2.2.2]octane cage by the distinct electron-withdrawing groups (Ester vs. Nitrile) results in a characteristic splitting of the cage protons into two distinct multiplets (
Comparative NMR Data Analysis
The following table contrasts the 1H NMR chemical shifts of the target molecule with its immediate synthetic precursor (Amide) and a symmetrical analog (Diester). This comparison allows for rapid identification of incomplete reactions or hydrolysis.
Table 1: Chemical Shift Comparison (δ, ppm)
| Feature | Target Molecule (Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate) | Precursor (Amide) (Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate) | Analog (Symmetrical) (Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) |
| Solvent | CDCl₃ | DMSO-d₆ | CDCl₃ |
| Methyl Ester (-OCH₃) | 3.66 (s, 3H) | 3.57 (s, 3H) | 3.65 (s, 6H) |
| Cage Protons (α-CN) | 1.98 – 1.94 (m, 6H) | 1.72 – 1.63 (m, 12H) | N/A |
| Cage Protons (α-COOMe) | 1.86 – 1.82 (m, 6H) | 1.72 – 1.63 (m, 12H) | 1.80 (s, 12H) |
| Amide Protons (-NH₂) | Absent | 6.94 (s), 6.73 (s) | Absent |
| Symmetry Profile | Split (A₂B₂ system) | Coincident / Broad | Unified Singlet |
*Note: In DMSO-d₆, the cage protons of the amide precursor often appear as a broad overlapping multiplet due to similar shielding effects of the amide and ester carbonyls. The target nitrile exhibits distinct resolution.
Mechanistic Insight: Substituent Effects
The bicyclo[2.2.2]octane core is highly sensitive to the field effects of bridgehead substituents.
-
Cyano Group (-CN): A stronger electron-withdrawing group (Hammett
) relative to the ester. It exerts a stronger deshielding effect on the adjacent -protons (positions 3, 5, 8), shifting them downfield to 1.96 ppm . -
Methyl Ester (-COOMe): A moderate electron-withdrawing group (Hammett
). The adjacent -protons (positions 2, 6, 7) appear relatively upfield at 1.84 ppm . -
Diagnostic Value: The appearance of two distinct 6-proton multiplets is the primary confirmation of the successful conversion of the symmetric or amide precursor into the desymmetrized nitrile.
Structural Assignment & Logic
To ensure trustworthiness in assignment, we utilize the symmetry of the bicyclo[2.2.2]octane cage. The molecule possesses a
Graphviz Diagram: NMR Assignment Logic
The following diagram visualizes the correlation between the structural nodes and the observed chemical shifts.
Caption: Correlation of structural substituents to specific 1H NMR signals. The stronger EWG nature of the nitrile group shifts the adjacent cage protons downfield relative to the ester side.
Validated Experimental Protocol
To generate the high-purity material required for the reference spectrum above, the following protocol is recommended. This workflow is based on the optimization by BMS (Bristol Myers Squibb) for FXR agonist intermediates.
Synthesis Workflow
-
Starting Material: 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (Mono-methyl ester).[1][2]
-
Activation: React with BOP reagent or Isobutyl chloroformate/NMM to form the active ester.
-
Amidation: Treat with Ammonium Chloride (
) to yield Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate . -
Dehydration (Critical Step): Convert the primary amide to the nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine.
Graphviz Diagram: Synthesis & Purification
Caption: Step-wise synthesis pathway converting the mono-ester acid to the target nitrile via an amide intermediate.
Sample Preparation for NMR[5][10]
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Acquisition: 400 MHz or higher.[7] 16 scans are sufficient for the methyl singlet; 64 scans may be required to resolve the fine splitting of the cage multiplets.
References
-
Jogi, S., et al. (2022).[7] Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(13), 9312–9327.
-
Bristol-Myers Squibb Company. (2021). Purine Derivatives and Their Use in Medicine. Patent CN113121573A. (Provides explicit peak listing for intermediate 23c/90c).
- Adcock, W., & Abeywickrema, A. N. (1981). Polar substituent effects in the bicyclo[2.2.2]octane ring system. The Journal of Organic Chemistry, 46(16). (Foundational text on bicyclo[2.2.2]octane substituent shifts).
Sources
- 1. WO2021209055A1 - åªååé ®è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 2. CN113121538A - ååè¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 3. CN113121573A - åå¤è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 4. CN113121573A - åå¤è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 5. Organic Chemistry [3asenrise.com]
- 6. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: IR Spectrum Nitrile Stretch Frequency for Bicyclo[2.2.2]octane Derivatives
The following technical guide provides an in-depth analysis of the IR nitrile stretch frequencies for bicyclo[2.2.2]octane derivatives, comparing them against other bridgehead and aliphatic scaffolds.
Executive Summary & Scientific Context
Target Audience: Medicinal Chemists, Spectroscopists, and Structural Biologists.
In drug discovery, the bicyclo[2.2.2]octane (BCO) scaffold serves as a critical bioisostere for 1,4-disubstituted benzenes and tert-butyl groups. When functionalized with a nitrile group (–C≡N), it acts as a robust vibrational probe and a metabolic handle.
For researchers characterizing these derivatives, the nitrile stretching frequency (
This guide delineates the specific spectral signatures of 1-cyanobicyclo[2.2.2]octane compared to its adamantane and norbornane counterparts, providing a validated framework for structural confirmation.
Comparative Analysis: The "Cage Effect" on
The vibrational frequency of the nitrile group is highly sensitive to the s-character of the carbon atom to which it is attached. According to Walsh's rule and Bent's rule, as the internal angle of the cage decreases (higher strain), the internal bonds utilize more p-character, forcing the exocyclic bond (to the nitrile) to acquire more s-character.
Key Mechanism:
Spectral Comparison Table
The following data synthesizes experimental values for saturated, bridgehead, and conjugated nitriles.
| Scaffold | Structure Type | Hybridization (Approx.) | Shift vs. t-BuCN | |
| Bicyclo[2.2.1]heptane | Strained Bridgehead | 2255 – 2270 | Blue Shift (+20) | |
| Bicyclo[2.2.2]octane | Relaxed Bridgehead | 2238 – 2245 | Neutral (~0) | |
| Adamantane | Rigid Cage | 2235 – 2242 | Neutral (-2) | |
| tert-Butyl (t-BuCN) | Acyclic Tertiary | 2240 | Reference | |
| Benzonitrile | Aromatic | 2220 – 2230 | Red Shift (-15) |
Interpretation for Bicyclo[2.2.2]octane[3][4][5][6][7][8][9][10]
-
Observation: 1-cyanobicyclo[2.2.2]octane exhibits a stretch at ~2240 cm
, almost identical to tert-butyl cyanide. -
Causality: Unlike the [2.2.1] system (norbornane), the [2.2.2] cage is relatively strain-free at the bridgehead. The internal bond angles are close to 109.5°, meaning there is no significant rehybridization forcing s-character into the exocyclic nitrile bond. Consequently, it lacks the distinct "blue shift" seen in more strained cages.
Structural Visualization & Logic Flow
The following diagram illustrates the correlation between Cage Strain, Hybridization, and Frequency Shift.
Figure 1: Mechanistic flow detailing how cage strain influences the nitrile vibrational frequency.
Experimental Protocol: Precision Measurement
To distinguish the subtle 5–10 cm
Method: High-Resolution FTIR (Solid State & Solution)
Objective: Determine
A. Sample Preparation (Solution Phase - Preferred)
-
Why: Eliminates lattice energy effects and intermolecular dipole coupling seen in solids (KBr pellets).
-
Solvent: CCl
(Carbon Tetrachloride) or CHCl (Chloroform).-
Note: CCl
is transparent in the 2200 cm region and non-polar, preventing solvent-induced shifts.
-
-
Concentration: 10–20 mM. High concentrations can lead to dipole-dipole pairing, shifting peaks.
B. Instrument Parameters
-
Resolution: Set to 1 cm
or 2 cm . (Standard 4 cm is too low for comparative analysis). -
Scans: Accumulate 32 to 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Fresh solvent blank in the same cell (CaF
or KBr windows).
C. Step-by-Step Workflow
-
Dissolve 5 mg of the bicyclo[2.2.2]octane derivative in 0.5 mL of CCl
. -
Inject into a sealed liquid IR cell (path length 0.1 – 0.5 mm).
-
Acquire spectrum from 2100 to 2400 cm
. -
Peak Pick: Use the center-of-gravity or second-derivative method to identify the exact
. -
Validation: If the peak is split (doublet), check for Fermi resonance (common in nitriles) or rotamers.
References
-
Nitrile Frequency Correlations
-
Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles". Accessed Feb 2026.[1]
-
-
Bridgehead Strain & Hybridization
-
Adamantane & Cage Comparisons
- Journal of Physical Chemistry A. "Scaling of computed cyano-stretching frequencies".
-
Experimental Standards
- Specac Application Notes. "Interpreting Infrared Spectra: Nitriles".
Sources
Publish Comparison Guide: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
This guide provides an in-depth technical analysis of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate , focusing on its physical properties, specifically melting point data, and its use as a critical intermediate in drug discovery.
CAS Number: 54202-05-0 Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol
Executive Summary: The "Solid vs. Oil" Purity Paradox
For researchers utilizing methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate , the physical state is the primary indicator of purity. While often listed in vendor catalogs generically as a "Solid," experimental literature reveals a critical discrepancy that serves as a quality checkpoint:
-
High-Purity State: Crystalline White Solid .
-
Crude/Impure State: Yellow Oily Liquid.
Key Insight: Unlike simple aromatics, the bicyclo[2.2.2]octane scaffold is globular and rigid. Impurities from synthesis (specifically unreacted thionyl chloride or solvent residues from the dehydration step) often depress the melting point significantly, keeping the substance in a supercooled oily state. If your sample is a yellow oil, it requires purification (recrystallization or column chromatography) before use.
Physical Property Data & Comparative Benchmarks
Due to the specific nature of this intermediate, exact melting point values vary by synthesis method and purity. The table below synthesizes data from patent literature and medicinal chemistry journals to provide a reliable reference range.
Table 1: Melting Point & Physical State Data[1][2]
| Compound | Functional Group (R) | CAS No.[1][2][3][4][5] | Physical State | Melting Point (°C) | Source Reliability |
| Target Compound | -CN (Cyano) | 54202-05-0 | White Solid | N/A (Est. >50°C) * | J. Med. Chem. [1] |
| Crude Intermediate | -CN (Cyano) | 54202-05-0 | Yellow Oil | < 25°C (Liquid) | Patent WO2020 [2] |
| Acid Precursor | -COOH (Acid) | 18720-35-9 | White Crystals | 186 – 190 °C | ChemicalBook/NIST [3] |
| Amide Precursor | -CONH₂ (Amide) | 135908-42-8 | Solid | High Melting | Inferred |
*Note: While specific MP numerical values for the ester are rarely indexed in public databases, the structural transition from the high-melting acid (190°C) to the ester typically lowers the MP, but the rigid cage structure usually maintains a solid state at room temperature if pure.
Comparative Performance Analysis
In drug development, this compound is a bioisostere for para-substituted phenyl rings. The bicyclo[2.2.2]octane core offers a similar volume but different electronic properties (no pi-stacking).
Performance vs. Alternatives[1][6][8]
-
Vs. Phenyl Analogs: The bicyclo-octane derivative has higher solubility and metabolic stability (no aromatic hydroxylation) but requires stricter purity control due to the lack of UV chromophores (making HPLC detection harder without the nitrile handle).
-
Vs. Bicyclo[1.1.1]pentanes: The [2.2.2] system is chemically more stable and easier to handle (higher melting points) than the strained [1.1.1] systems, which are often volatile oils.
Experimental Protocols
A. Synthesis & Purification Workflow (Self-Validating)
The most common route involves dehydrating the amide. The "Oil to Solid" transition here is your validation step.
Protocol:
-
Precursor: Start with methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate.
-
Dehydration: Treat with Thionyl Chloride (SOCl₂) or POCl₃/Pyridine.
-
Critical Step: The reaction often yields a yellow oil initially [2].
-
-
Purification (The Fix):
-
Dissolve the oil in minimal hot Ethyl Acetate/Hexane (1:4).
-
Cool slowly to 4°C.
-
Result: If successful, white needles precipitate. If it remains an oil, perform silica gel chromatography (Eluent: 20% EtOAc in Hexanes).
-
B. Melting Point Determination
Do not use open capillary tubes if the sample is potentially hygroscopic.
-
Apparatus: DSC (Differential Scanning Calorimetry) is preferred for bicyclic cages to detect polymorphic transitions.
-
Standard Capillary: If using Mel-Temp, ramp at 2°C/min.
-
Observation: Watch for "sweating" (solvent release) before true melting.
-
Visualization of Workflows
Diagram 1: Synthesis & Purity Decision Tree
This diagram illustrates the logical flow from synthesis to quality control, highlighting the critical decision point between the "Oil" and "Solid" states.
Caption: Synthesis pathway highlighting the purification bottleneck where the crude oil must be converted to the pure white solid.
Diagram 2: Structure-Property Relationship
Comparing the melting point trends of the bicyclo[2.2.2]octane derivatives.
Caption: Impact of functional groups on the lattice energy and melting point of the bicyclo[2.2.2]octane scaffold.
References
-
J. Med. Chem. (2022) .[5][6] Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist. (Describes the compound as a "white solid" in the supporting information/experimental section).
-
World Intellectual Property Organization (2020) . Patent WO2020153434A1. (Describes the synthesis of the cyano derivative from the carbamoyl precursor, yielding a "yellow oily substance").[7][8]
-
ChemicalBook / NIST . 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 18720-35-9) Properties.
-
PubChem . Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Data.
Sources
- 1. BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | 18720-35-9 [chemicalbook.com]
- 2. BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | 18720-35-9 [chemicalbook.com]
- 3. Organic Chemistry [3asenrise.com]
- 4. ht.hspchem.com [ht.hspchem.com]
- 5. methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate - CAS:94994-15-7 - Abovchem [abovchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2020153434A1 - ãã©ã¾ã¼ã«ååç© - Google Patents [patents.google.com]
- 8. WO2020153434A1 - ãã©ã¾ã¼ã«ååç© - Google Patents [patents.google.com]
C13 NMR spectral analysis of bicyclo[2.2.2]octane bridgehead carbons
A Comparative Guide for Medicinal Chemists
Executive Summary
The Bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical bioisostere for phenyl rings and tert-butyl groups in modern drug discovery. Its high symmetry (
This guide provides an authoritative technical comparison of the BCO bridgehead carbon signals against these alternatives. It synthesizes experimental chemical shift data (
The BCO Spectral Signature: A Comparative Baseline
To accurately assign the BCO bridgehead, one must first differentiate it from its common structural congeners. The chemical shift of the bridgehead carbon is governed primarily by ring strain and hybridization (s-character) .
Comparative Data Table: Unsubstituted Hydrocarbons
The following data represents the baseline
| Scaffold | Structure | Strain Energy (kcal/mol) | Bridgehead ( | Methylene ( | |
| Bicyclo[2.2.2]octane | ~11.0 | 23.8 ppm | 26.0 ppm | ~132 | |
| Norbornane | Strained Bridge | ~27.2 | 36.8 ppm | 38.7 ppm (bridge)30.1 ppm (ring) | ~145 |
| Adamantane | Rigid/Unstrained | ~6.5 | 28.5 ppm | 37.8 ppm | ~130 |
Mechanistic Insight: The "Strain-Hybridization" Shift
-
Norbornane (Deshielded): The high angle strain at the bridgehead forces the C-C bonds to adopt higher p-character to accommodate the narrow bond angles. Consequently, the C-H bond compensates with increased s-character . Higher s-character at the carbon nucleus typically results in deshielding (downfield shift to ~36.8 ppm) and a larger coupling constant (
Hz). -
BCO (Shielded): Although BCO possesses torsional strain due to eclipsed methylene protons, its bridgehead bond angles are closer to the ideal tetrahedral
. The bridgehead signal appears significantly upfield (23.8 ppm ) compared to Norbornane. This ~13 ppm difference is the primary diagnostic filter. -
Adamantane: With minimal strain, it serves as the reference point. BCO is shielded relative to adamantane (~5 ppm upfield) due to the specific anisotropy and symmetry of the [2.2.2] cage.
Substituent Effects: Performance Under Modification[1]
In drug development, BCO is rarely unsubstituted. Introducing functional groups (EWG/EDG) alters the bridgehead signal through predictable inductive and steric pathways.
The
,
,
Shift Rules
When a substituent (
-
-Effect (Direct Substitution):
-
Trend: Strong Deshielding.
-
Magnitude: +30 to +50 ppm depending on electronegativity.
-
Example: C1-OH shifts the C1 signal from 23.8
~68 ppm.
-
-
-Effect (Vicinal Methylene):
-
Trend: Moderate Deshielding.
-
Magnitude: +5 to +10 ppm.
-
Note: In BCO, the
-carbons are the methylene groups adjacent to the substituted bridgehead.
-
-
-Effect (Distal Methylene):
-
Trend: Shielding (Upfield Shift).
-
Mechanism: The Gamma-Gauche Effect .[1] In the rigid BCO cage, the substituent at C1 is locked in a gauche orientation relative to the C3/C5 methylene protons. This steric compression of the electron cloud results in diamagnetic shielding.
-
Diagnostic: Look for a -2 to -5 ppm upfield shift on the methylene carbons distal to the substituent.
-
-
-Effect (Distal Bridgehead C4):
-
Trend: Variable/Minor Deshielding.
-
Mechanism: Through-cage interactions. Unlike flexible chains, the rigid "back" of the cage transmits inductive effects efficiently.
-
Experimental Protocol: High-Resolution Acquisition
Routine
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve ~20-30 mg of compound in 0.6 mL CDCl
. -
Internal Standard: Ensure TMS is present (0.00 ppm) for precise referencing, as bridgehead shifts are sensitive.
-
-
Pulse Sequence Configuration:
-
Relaxation Delay (
): Set to 3-5 seconds .-
Reasoning: Bridgehead carbons (especially quaternary C1/C4 in disubstituted BCO) have long
relaxation times due to the lack of efficient dipolar relaxation pathways (if no protons are attached) or rigid tumbling. Insufficient leads to signal saturation and loss of quaternary peaks.
-
-
Pulse Angle: Use a
or pulse (not ) to ensure magnetization equilibrium between scans.
-
-
Decoupling:
-
Use WALTZ-16 composite pulse decoupling to prevent sample heating and ensure narrow lines.
-
-
Validation Workflow (The "Triad"):
-
Run 1: Standard
C (Proton Decoupled). -
Run 2: DEPT-135.
-
Result: CH (Bridgehead) = Up/Positive . CH
(Methylene) = Down/Negative . Quaternary C = Silent .
-
-
Run 3: HSQC.
-
Result: Correlates the ~24 ppm Carbon to the ~1.6 ppm Proton (typical BCO bridgehead H).
-
-
Visual Analysis & Logic Pathways
Diagram 1: Structural Strain & Shift Correlation
This diagram illustrates the inverse relationship between ring strain/s-character and the chemical shift shielding.
Caption: Correlation of scaffold rigidity and strain to
Diagram 2: Spectral Assignment Workflow
A logical decision tree for assigning bridgehead carbons in substituted BCO systems.
Caption: Logical workflow for distinguishing Methylene, Bridgehead (CH), and Quaternary carbons using DEPT-135 phasing.
References
-
Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies.[2][3][4][5][6][7] 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Canadian Journal of Chemistry.[4] Link
-
Garratt, P. J. (2016). Bridgehead vicinal diallylation of norbornene derivatives. Beilstein Journal of Organic Chemistry. Link
-
Duddeck, H. (1977). Carbon-13 nuclear magnetic resonance spectra: V—substituent interactions at 4-substituted adamantanones and bicyclo[2.2.2]octanones. Organic Magnetic Resonance.[4][8] Link
-
AIST Spectral Database for Organic Compounds (SDBS). Bicyclo[2.2.2]octane 13C NMR Spectrum. (Accession No. 1478). Link
-
Reich, H. J. Structure Determination Using NMR: 13C Chemical Shifts of Bicyclic Systems. University of Wisconsin-Madison. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. ekwan.github.io [ekwan.github.io]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. rubingroup.org [rubingroup.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. BJOC - Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis [beilstein-journals.org]
Comparative Guide: Bicyclo[2.2.2]octane (BCO) vs. Cubane Bioisosteres
This guide provides a technical comparison of Bicyclo[2.2.2]octane (BCO) and Cubane as bioisosteres for the phenyl ring in drug discovery.[1][2]
Executive Summary
In the campaign to "escape flatland," medicinal chemists frequently replace planar phenyl rings with saturated, three-dimensional (3D) scaffolds to improve solubility, metabolic stability, and patentability.[1]
-
Cubane (
) is the geometric gold standard , offering a vector distance (2.72 Å) nearly identical to para-phenylene (2.79 Å). Historically limited by synthetic complexity, recent photoredox methodologies have unlocked its utility, though cost and safety (impact sensitivity) remain considerations. -
Bicyclo[2.2.2]octane (BCO,
) is the volumetric workhorse . It is synthetically accessible and chemically inert. However, its high lipophilicity often necessitates the introduction of heteroatoms (e.g., 2-oxa-BCO) to prevent ADMET failures.
Structural & Physicochemical Analysis
The choice between BCO and Cubane is often dictated by the specific geometric requirements of the binding pocket and the physicochemical profile of the lead series.
Geometric and Electronic Comparison
| Feature | para-Phenylene | Cubane (1,4-subst.) | BCO (1,4-subst.) | Implication |
| Exit Vector Distance | 2.79 Å | 2.72 Å | 2.60 Å | Cubane is the superior geometric mimic; BCO is slightly shorter.[1] |
| Hybridization | Both disrupt | |||
| C-C-C Bond Angle | 120° | 90° | 109.5° | Cubane's strain results in higher |
| Strain Energy | 0 kcal/mol | ~166 kcal/mol | ~12 kcal/mol | Cubane is "kinetically stable" but thermodynamically strained. |
| Molecular Volume | Flat | Compact Cube | Bulky Sphere | BCO is sterically more demanding; may clash in tight pockets. |
Lipophilicity and Solubility [2][3]
-
Cubane: Despite being a hydrocarbon, cubane often improves water solubility compared to benzene because it disrupts crystal lattice packing (no
- stacking). Its C-H bonds have high -character, making them less lipophilic than standard alkyl chains. -
BCO: Highly lipophilic ("grease ball"). Direct replacement of a phenyl ring with BCO often raises LogP significantly, potentially hurting metabolic stability unless solubilizing groups are added.
-
Mitigation: Use 2-oxa-bicyclo[2.2.2]octane or 1-aza-bicyclo[2.2.2]octane (Quinuclidine) to lower LogP.
-
Metabolic Stability & Toxicology
Metabolic Fate
-
Cubane: Surprisingly stable to CYP450 oxidation. The high ring strain imparts significant
-character to the C-H bonds (similar to alkenes/alkynes), increasing bond dissociation energy (BDE) and making H-abstraction difficult.-
Watchout: Metal-catalyzed valence isomerization can occur under specific synthetic conditions, though it is stable in biological systems.
-
-
BCO: The bridgehead hydrogens are relatively unreactive due to Bredt's rule constraints (cannot form bridgehead double bonds), but the methylene hydrogens (
) are susceptible to oxidation.-
Toxicity: BCO is generally inert. However, highly lipophilic BCO derivatives can drive non-specific binding (high plasma protein binding).
-
Safety Profile (Process Chemistry)
-
Cubane: High Impact Sensitivity. Many cubane intermediates, particularly esters and nitro-derivatives, are energetic materials. Scale-up requires rigorous safety testing (DSC, Hammer tests).
-
BCO: Thermally and chemically robust. No explosion hazards associated with the core scaffold.
Decision Framework (DOT Visualization)
The following decision tree assists in selecting the appropriate scaffold based on lead optimization needs.
Figure 1: Strategic decision tree for selecting between Cubane, BCO, and related scaffolds based on geometric and physicochemical constraints.
Synthetic Feasibility & Protocols
Cubane Synthesis (Modern Approach)
Historically, cubane synthesis was a multi-step ordeal starting from cyclopentanone. Recent breakthroughs (e.g., MacMillan, Nature 2023) utilize metallaphotoredox catalysis to functionalize the cubane core directly.
-
Key Challenge: Cross-coupling on cubane is difficult due to slow oxidative addition and rapid reductive elimination issues with Pd catalysts.
-
Solution: Use Copper (Cu) metallaphotoredox catalysis for C-N and C-C bond formation.
Protocol: General Cubane Cross-Coupling (C-N Bond Formation)
-
Reagents: Cubane carboxylic acid (precursor), Iodomesitylene diacetate (oxidant), CuTC (catalyst), Ir-photocatalyst, Blue LED.
-
Step 1 (Decarboxylation): Convert cubane acid to the redox-active ester or use direct decarboxylative coupling conditions.
-
Step 2 (Irradiation): Irradiate the mixture in DMSO/MeCN at room temperature. The radical generated at the cubane node is intercepted by the Copper catalyst.
-
Purification: Standard silica chromatography. Note: Cubane derivatives are often UV-active but check retention times carefully as they are non-polar.
BCO Synthesis (Classic Approach)
BCO synthesis is robust and scalable, often relying on Diels-Alder cycloadditions.
Protocol: Synthesis of BCO-Amine (from 1,4-cyclohexanedione)
-
Reagents: 1,4-cyclohexanedione, Ethylene glycol, pTsOH (protection), followed by Wittig reaction or Grignard additions.
-
Key Step (Ring Closing): Intramolecular alkylation or Diels-Alder of cyclohexadienes with ethylene equivalents.
-
Functionalization: Bridgehead carbons are chemically equivalent. Mono-functionalization requires statistical hydrolysis of diesters or directed lithiation.
Case Studies
Case Study 1: Imatinib (Gleevec) Analogs
Researchers replaced the central phenyl ring of Imatinib with BCO and 2-oxa-BCO.
-
Phenyl (Original): LogP ~3.5, Solubility ~350 µM.
-
BCO Analog: Solubility dropped drastically (~113 µM). LogP increased. Potency retained but PK suffered.
-
2-Oxa-BCO Analog: Solubility restored (~389 µM). Metabolic stability improved. This highlights that BCO alone may be too lipophilic; the ether variant is often superior.
Case Study 2: Vorinostat (SAHA)
Replacement of the phenyl cap with Cubane.
-
Result: The cubane analog maintained histone deacetylase (HDAC) inhibitory activity.
-
Advantage: The cubane analog showed improved blood-brain barrier (BBB) permeability compared to the phenyl parent, likely due to the compact, lipophilic nature of the cage facilitating passive transport.
References
-
Wiesenfeldt, M. P., et al. (2023).[4][5] "General access to cubanes as benzene bioisosteres."[4][5][6][7] Nature. [Link][8]
-
Chalmers, B. A., et al. (2016).[4] "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition. [Link]
-
Levterov, V. V., et al. (2023).[9][10] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Communications Chemistry. [Link]
-
Auberson, Y. P., et al. (2017).[4] "Improving Non-specific Binding and Solubility: Bicycloalkyl Groups and Cubanes as p-Phenyl Bioisosteres." ChemMedChem. [Link]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 5. chemrxiv.org [chemrxiv.org]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 10. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Escaping Flatland: Bicyclo[2.2.2]octane as a Superior Scaffold for Metabolic Stability Over Phenyl Analogs
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of aromatic rings. The "escape from flatland" is not merely a conceptual trend but a strategic imperative to enhance the pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive comparison of the metabolic stability of bicyclo[2.2.2]octane (BCO), a saturated, three-dimensional bioisostere, and its traditional phenyl analog. Through an objective analysis of experimental data and methodologies, we will illuminate why BCO is often a superior choice for designing metabolically robust drug candidates.
The phenyl group, while a cornerstone of medicinal chemistry, is frequently associated with metabolic liabilities.[1] Its susceptibility to oxidation by cytochrome P450 (CYP) enzymes can lead to rapid clearance, the formation of reactive metabolites, and potential off-target toxicities.[3][4] The BCO core, being fully saturated and conformationally rigid, presents a starkly different metabolic landscape.
The Metabolic Advantage of Three-Dimensionality: BCO vs. Phenyl
The fundamental difference in metabolic stability between BCO and phenyl-containing compounds stems from their inherent structural and electronic properties. The aromatic nature of the phenyl ring makes it an attractive substrate for oxidative metabolism, primarily through hydroxylation. In contrast, the BCO scaffold, composed entirely of sp³-hybridized carbons, lacks the electron-rich π-system that facilitates such enzymatic attacks.
A compelling example of this enhanced metabolic stability was demonstrated in a study involving analogs of the drug Imatinib. When a para-substituted phenyl ring in Imatinib was replaced with a BCO core, the metabolic stability in human liver microsomes was significantly improved. The intrinsic clearance (CLint) for the BCO analog was nearly halved compared to the original Imatinib, indicating a much slower rate of metabolism.[5]
Table 1: Comparative Metabolic Stability Data
| Compound | Bioisosteric Moiety | Intrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg) | Reference |
| Imatinib | Phenyl | 28 | [5] |
| Imatinib Analog | Bicyclo[2.2.2]octane | 16 | [5] |
This data underscores the profound impact of replacing a planar, aromatic system with a saturated, three-dimensional scaffold. The BCO core effectively shields the molecule from the metabolic machinery of the liver, leading to a more favorable pharmacokinetic profile.[6][7]
Mechanistic Insights: Why BCO Resists Metabolism
The enhanced metabolic stability of BCO analogs can be attributed to several key factors:
-
Absence of Aromatic C-H Bonds: The primary route of phenyl metabolism is CYP-mediated hydroxylation at the aromatic ring.[8][9] The BCO scaffold lacks these susceptible sites, forcing metabolism to occur at less favored positions, if at all.
-
Steric Hindrance: The rigid, cage-like structure of BCO can sterically hinder the approach of metabolizing enzymes to other parts of the molecule. This can protect otherwise labile functional groups from enzymatic degradation.
-
Lower Lipophilicity: While BCO is more lipophilic than some other saturated bioisosteres, strategic placement can lead to an overall reduction in molecular lipophilicity compared to highly decorated phenyl rings.[5] Lower lipophilicity often correlates with reduced binding to metabolic enzymes and, consequently, lower clearance.[10]
The following diagram illustrates the divergent metabolic fates of a phenyl-containing compound versus a BCO-containing analog.
Caption: Workflow for Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a whole-cell system. [11][12] Methodology:
-
Cell Preparation:
-
Thaw cryopreserved primary hepatocytes (e.g., human, rat, mouse) and determine cell viability.
-
Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10⁶ cells/mL) in pre-warmed incubation medium. [13] * Equilibrate the cell suspension at 37°C.
-
-
Incubation:
-
Termination and Analysis:
-
Terminate the reaction at each time point by adding a cold stop solution (e.g., acetonitrile). [12] * Process the samples as described in the microsomal stability assay (centrifugation and LC-MS/MS analysis).
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine the in vitro half-life and intrinsic clearance. [13]
-
Conclusion
The strategic replacement of a phenyl ring with a bicyclo[2.2.2]octane scaffold is a validated and powerful approach to mitigating metabolic liabilities in drug discovery. [6][15]The inherent resistance of the saturated, three-dimensional BCO core to oxidative metabolism leads to significantly improved metabolic stability, a critical attribute for developing successful drug candidates. By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can quantitatively assess and confirm the metabolic advantages conferred by this bioisosteric replacement. As the pharmaceutical industry continues to "escape from flatland," the BCO moiety will undoubtedly play an increasingly important role in the design of next-generation therapeutics with optimized pharmacokinetic profiles.
References
- PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
- Domainex.
- Mercell. metabolic stability in liver microsomes. Mercell.
- Merck Millipore. Metabolic Stability Assays. Merck Millipore.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
- Wiley Online Library. Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Phenyl Group. Wiley.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
- Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
- Bienta.
- protocols.io.
- OUCI. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
- Future Science.
- BenchChem. Bicyclopentyl vs.
- PharmaBlock. Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery. PharmaBlock.
- BenchChem. The Rising Potential of Bicyclo[2.2.
- ResearchGate. The role of bioisosterism in modern drug design: Current applications and challenges.
- PMC. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PMC.
- Beilstein Journals. (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals.
- Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
- American Chemical Society. Saturated bioisosteres of benzene: Unique building blocks for drug discovery. ACS.
- Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- ResearchGate. Cytochrome P450 Isoforms and the Metabolism of Volatile Hydrocarbons of Low Relative Molecular Mass.
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- Allied Academies.
- ResearchGate. In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths.
- ResearchGate. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior | Request PDF.
- PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- PMC. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. PMC.
- NCBI Bookshelf. Biochemistry, Cytochrome P450. NCBI.
- MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
- Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]
- 3. longdom.org [longdom.org]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ctppc.org [ctppc.org]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. protocols.io [protocols.io]
- 14. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]
- 15. tandfonline.com [tandfonline.com]
Lipophilicity & Physicochemical Profile: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Topic: Lipophilicity (LogP) comparison of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Content Type: Publish Comparison Guide
A Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) saturated structures is a dominant strategy to improve solubility, metabolic stability, and patentability. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS: 54202-05-0) represents a critical bioisostere of methyl 4-cyanobenzoate .
While often deployed to disrupt crystal lattice energy and improve solubility, the bicyclo[2.2.2]octane (BCO) core introduces a unique lipophilicity paradox. Unlike smaller bioisosteres (e.g., bicyclo[1.1.1]pentane), the BCO scaffold is significantly bulkier than the phenyl ring it replaces.
This guide objectively compares the lipophilic profile (LogP) of the BCO ester against its aromatic and aliphatic alternatives, providing experimental protocols for validation.
Comparative Analysis: BCO vs. Benzene vs. BCP
The following analysis contrasts the BCO ester with its direct aromatic parent (Benzene) and the smaller "spacer" bioisostere (BCP).[1][2]
Physicochemical Data Matrix
| Property | Aromatic Parent | Target Compound (BCO) | Alternative Bioisostere (BCP) |
| Structure Name | Methyl 4-cyanobenzoate | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | Methyl 4-cyanobicyclo[1.1.1]pentane-1-carboxylate |
| CAS Number | 1129-35-7 | 54202-05-0 | 1384424-63-4 |
| Geometry | Planar (2D) | Rigid Cage (3D) | Linear Rigid Spacer (3D) |
| Bridgehead Distance | ~2.8 Å (para) | ~2.6 Å | ~1.85 Å |
| LogP (Consensus) | 1.6 – 2.2 | 2.8 – 3.3 | 2.1 – 2.5 |
| Fsp³ (Saturation) | 0.11 | 1.00 | 1.00 |
| Solubility Trend | Low (High Lattice Energy) | Medium/High (Disrupted Stacking) | High |
| Metabolic Liability | Aromatic hydroxylation | Low (Bridgehead blocked) | Low |
The Lipophilicity Penalty
Critically, replacing a phenyl ring with a BCO core increases lipophilicity .
-
Mechanism: The BCO core adds two methylene bridges compared to a benzene ring and lacks the quadrupole moment of the pi-system that can engage in electrostatic interactions with water. It acts as a "hydrocarbon ball," increasing the excluded molecular volume.
-
Implication: While BCO improves solubility by lowering the melting point (disrupting pi-stacking), the higher LogP can increase non-specific binding and clearance if not offset by polar groups elsewhere in the molecule.
Decision Logic: Selecting the Right Scaffold
The choice between BCO and its alternatives depends on the specific structural requirements of the binding pocket.
Figure 1: Decision tree for selecting saturated bioisosteres based on steric and lipophilic constraints.
Experimental Protocol: Determination of LogP
For lipophilic esters like methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, the OECD 117 (HPLC) method is superior to the Shake Flask method, which suffers from emulsion formation and poor dynamic range for neutral, non-ionizable compounds.
Protocol: RP-HPLC Estimation of LogP
Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and correlate to LogP.
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (HPLC Grade).
-
Reference Standards: Acetophenone, Toluene, Naphthalene, Phenanthrene (Known LogP range 1.5 – 4.5).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Methodology:
-
Preparation: Dissolve the BCO ester and reference standards in MeOH to 1 mg/mL.
-
Gradient: Run a linear gradient from 5% B to 100% B over 10 minutes.
-
Calibration: Plot the Retention Time (
) of standards vs. their literature LogP values.-
Equation:
-
-
Measurement: Inject the BCO ester sample. Record
. -
Calculation: Interpolate the LogP of the BCO ester using the calibration curve.
Workflow Diagram
Figure 2: HPLC-based LogP determination workflow ensuring data integrity.
Scientific Interpretation & Application
Why the Shift Matters
The shift from Methyl 4-cyanobenzoate to Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is not merely a structural swap; it is a physicochemical tuning tactic.
-
Metabolic Stability: The BCO cage is chemically inert. Unlike the phenyl ring, which is susceptible to CYP450-mediated epoxidation or hydroxylation, the bridgehead carbons of BCO are sterically protected and electronically deactivated by the electron-withdrawing cyano and ester groups.
-
Solubility Paradox: Although the BCO ester has a higher LogP (more lipophilic), it often exhibits higher aqueous solubility than the benzoate.
-
Reasoning: The benzoate is planar and stacks efficiently in the solid state (high lattice energy). The BCO cage is globular, disrupting crystal packing and lowering the energy required to solvate the molecule.
-
Recommendation
Use Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate when:
-
You need to block a metabolic "hot spot" on a phenyl ring.
-
You require a rigid linker that maintains the 1,4-vector (~2.6 Å) but need to disrupt planarity to improve solubility.
-
Caution: Monitor lipophilicity (LogP). If the LogP becomes too high (>4.0), consider switching to the Bicyclo[1.1.1]pentane (BCP) analog or introducing a heteroatom (e.g., 2-oxabicyclo[2.2.2]octane).
References
-
PharmaBlock. (2020). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. Retrieved from
-
Levterov, V. V., et al. (2023).[3][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[3] Retrieved from
-
Mykhailiuk, P. K. (2024). Benzene Bioisosteric Replacements. Enamine. Retrieved from
-
PubChem. (2025).[5] Methyl 4-cyanobenzoate (Compound Summary). National Library of Medicine. Retrieved from
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate proper disposal procedures
Comprehensive Operational and Disposal Guide for Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
As drug development professionals scale up the synthesis of peptidomimetics and functional materials, the handling of rigid bicyclic scaffolds becomes routine. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate (CAS: 54202-05-0) is a highly versatile building block featuring both a nitrile and a methyl ester functional group [1]. While structurally stable, its specific reactivity profile and toxicological hazards necessitate stringent operational and disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides step-by-step, self-validating methodologies for the safe handling and lifecycle management of this compound.
Physicochemical & Hazard Profiling
Before handling, it is critical to understand the compound's baseline properties. The data below is synthesized from standard Safety Data Sheets (SDS) and chemical registries to inform our engineering controls [1, 2, 3].
| Property / Hazard | Value / Description |
| CAS Number | 54202-05-0 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Physical Form | Solid (White to off-white powder) |
| GHS Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Storage Conditions | Sealed in a dry environment, Room Temperature or Refrigerated |
Mechanistic Insights & Reactivity Considerations
As an Application Scientist, I emphasize that safety protocols must be rooted in chemical causality. The bicyclo[2.2.2]octane core is sterically rigid and highly stable; however, the functional groups at the 1- and 4-positions dictate the compound's reactivity and subsequent waste profiling:
-
Hydrolysis Risk: The cyano (-CN) and ester (-COOCH₃) groups are susceptible to hydrolysis under strongly acidic or basic aqueous conditions. If disposed of in unneutralized aqueous waste, the ester can hydrolyze to a carboxylic acid, and the nitrile can hydrolyze to an amide or carboxylic acid. This unintended degradation alters the solubility and toxicity profile of the waste stream, potentially causing unexpected pressure buildup or precipitation in sealed accumulation drums.
-
Self-Validating Safety: A self-validating protocol ensures that a failure at one step is mitigated by the next. By mandating pH neutralization prior to waste segregation, we proactively eliminate the thermodynamic driving force for in-drum hydrolysis, ensuring the waste remains chemically static until final destruction.
Standard Operating Procedure: Safe Handling & Weighing
To mitigate the risks associated with H315, H319, and H335, follow this step-by-step operational methodology when handling the neat solid.
Step 1: Environmental Preparation
-
Conduct all weighing and transfers within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of solid particulates (H335).
Step 2: Personal Protective Equipment (PPE)
-
Don standard laboratory attire: closed-toe shoes, long pants, and a flame-resistant lab coat.
-
Equip chemical splash goggles (H319 mitigation).
-
Use nitrile gloves with a minimum thickness of 4 mil. Nitrile provides excellent resistance to accidental exposure to solid organic compounds without sacrificing tactile dexterity.
Step 3: Material Transfer
-
Use anti-static spatulas (e.g., grounded metal or static-dissipative polymer) to minimize the aerosolization of the fine powder caused by static cling.
-
Weigh the material directly into a tared, sealable reaction vessel rather than an open weigh boat to minimize transfer losses and secondary exposure.
Step 4: Immediate Decontamination
-
Wipe down all spatulas, balances, and immediate workspace surfaces with a solvent such as ethanol or isopropanol.
-
Collect all used wipes and contaminated consumables for immediate disposal in the solid hazardous waste stream.
Comprehensive Waste Segregation & Disposal Protocol
Improper disposal of functionalized organic nitriles poses severe environmental risks. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate must be disposed of in strict accordance with EPA/RCRA guidelines[3]. Do not discharge any fraction of this compound into the municipal sewer system.
Step 1: Source Segregation
-
Solid Waste: Place any unused solid, contaminated weigh boats, and cleanup wipes into a dedicated, puncture-resistant, sealable container. Label clearly: "Hazardous Solid Waste - Toxic/Irritant (Contains Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate)".
-
Liquid Organic Waste: If the compound is dissolved in organic solvents during synthesis or extraction, segregate the waste based on the primary solvent used. Route to the "Halogenated" carboy if dissolved in dichloromethane or chloroform. Route to "Non-Halogenated" if dissolved in ethyl acetate, methanol, or hexanes.
-
Aqueous Waste: Aqueous washes from reaction workups must be collected separately.
Step 2: Chemical Compatibility & Neutralization
-
Before sealing aqueous waste containers, test the pH using indicator strips.
-
Adjust the aqueous waste to a neutral range (pH 6–8) using dilute sodium bicarbonate (NaHCO₃) or dilute citric acid. This prevents the aforementioned hydrolysis of the cyano and ester groups during storage.
Step 3: Storage and Manifesting
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays.
-
Keep the waste segregated from strong oxidizers, strong acids, and strong bases.
-
Record the exact mass or volume concentration of the compound on the laboratory waste manifest to ensure accurate profiling by the disposal vendor.
Step 4: Final Destruction via Incineration
-
Coordinate with a licensed hazardous waste vendor for high-temperature incineration. Incineration is the only approved method for organic nitriles, as it ensures complete thermal destruction of the bicyclic framework. Nitrogen oxides (NOx) generated during the combustion of the cyano group are subsequently scrubbed by the disposal facility's exhaust management system.
Visualization of Disposal Workflow
Fig 1: Waste segregation workflow for methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate disposal.
References
-
U.S. Environmental Protection Agency (EPA). "Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate - Exposure and Hazard Data." EPA CompTox Chemicals Dashboard. Available at:[Link]
Personal protective equipment for handling Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to foster a culture of safety and precision in the laboratory. The following protocols are designed to be a self-validating system, grounded in established safety standards.
Understanding the Hazard: A Proactive Approach to Safety
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a solid compound with the chemical formula C11H15NO2.[1][2] While specific toxicity data for this compound is limited, its structure, containing a cyano (nitrile) group and a bicyclooctane framework, necessitates a cautious approach. The primary hazard statement associated with this chemical is "Harmful if swallowed" (H302).[1][2]
The presence of the cyano group is of particular concern. Cyanide compounds can be hazardous through inhalation, skin absorption, or accidental ingestion.[3] They have the potential to react with acids or water to produce highly toxic hydrogen cyanide gas.[3][4] Therefore, all handling procedures must be designed to prevent any potential exposure.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to protect laboratory personnel.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards. For Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, the following are mandatory:
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted within a certified laboratory chemical fume hood.[3][4][5] This is critical to prevent the inhalation of any dust or potential release of hydrogen cyanide gas.
-
Ventilation: Ensure adequate general laboratory ventilation.[6][7] A well-maintained HVAC system helps to dilute and remove any fugitive emissions.[6]
-
Emergency Equipment: An accessible and recently tested emergency safety shower and eyewash station are essential.[3][4]
Administrative Controls: Safe Work Practices
Administrative controls are the policies and procedures that guide safe work practices. These include:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this chemical.[4] This SOP should be specific to your laboratory and the procedures being performed.
-
Designated Area: Establish a clearly marked designated area for working with this compound.[3]
-
Training: All personnel handling this chemical must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[5][8]
-
Work Hours: Avoid working alone and limit work with this compound to normal business hours.[5]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, PPE provides a crucial final barrier against exposure. The selection of PPE must be based on a thorough hazard assessment.[4][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | To prevent skin contact and absorption.[3][4][10] Nitrile gloves offer good resistance to a range of chemicals.[9] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[11][12] For splash or dust hazards, safety goggles and a face shield are necessary.[3][4][10] | To protect the eyes from splashes or airborne particles of the solid compound. |
| Body Protection | A full-length, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination.[3][5] |
| Footwear | Closed-toe shoes. | To protect the feet from spills.[3] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, a NIOSH-approved respirator may be necessary for non-routine activities or emergencies.[13][14] | The fume hood provides primary respiratory protection. Respirators are a secondary measure for specific situations. |
Donning and Doffing PPE: A Step-by-Step Protocol
The correct procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Eye and Face Protection: Put on your safety glasses or goggles and face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outside folded inward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Eye and Face Protection: Remove your safety glasses or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[4][12]
Operational Plan: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of the chemical in your laboratory is essential.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][11]
-
Store separately from other chemicals to prevent accidental reactions.[4]
Spill and Emergency Response
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel it is unsafe, evacuate the area.
-
Containment: For small spills, and only if you are trained to do so, use an appropriate spill kit to contain and absorb the material.[15]
-
Decontamination: Decontaminate the spill area. For cyanide-containing compounds, a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be used for cleaning surfaces within a fume hood.[3][4]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[4]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[3][4][10] Remove all contaminated clothing.[3][10]
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station.[3][4][10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[11][16]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.[10][11] Inform medical personnel about the potential cyanide exposure.[3]
Disposal Plan: Responsible Waste Management
All waste containing Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[5][17] Do not mix with other waste streams.[5][17]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.[5][17]
-
Empty Containers: The original container, even when empty, must be managed as hazardous waste.[5]
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[4][5]
By adhering to these comprehensive safety protocols, you can mitigate the risks associated with handling Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate and ensure a safe and productive research environment.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Occupational Health and Safety Authority. (n.d.). Cyanide. Retrieved from [Link]
-
911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]
-
Columbia University. (n.d.). Cyanide Safe Use Guidelines. Retrieved from [Link]
-
Valsynthese SA. (2020, November 3). Material Safety Data Sheet BICYCLO[2.2.2]OCTANE-2,3,5,6-TETRACARBOXYLIC ACID. Retrieved from [Link]
-
Lab Manager. (2025, September 29). NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory. Retrieved from [Link]
-
Valsynthese SA. (2025, May 21). Material Safety Data Sheet Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-diimide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2022, March 21). Safety Data Sheet: Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic acid 2,3:5,6-dianhydride. Retrieved from [Link]
-
Octane. (2023, December 19). Navigating OSHA Standards: How Orange Nitrile Gloves from Octane Meet Compliance. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Substance Safety Data Sheet for Acrylonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitriles. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024, March 25). Acetonitrile. Retrieved from [Link]
-
Intranet CSIC. (n.d.). Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Fisher Scientific. (2023, October 13). Safety Data Sheet. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Sources
- 1. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 [sigmaaldrich.com]
- 2. Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | 54202-05-0 [sigmaaldrich.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. NIOSH Report Reveals Lab Ventilation and Exposure Risks | Lab Manager [labmanager.com]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
- 9. octanegloves.com [octanegloves.com]
- 10. ohsa.mt [ohsa.mt]
- 11. valsynthese.ch [valsynthese.ch]
- 12. valsynthese.ch [valsynthese.ch]
- 13. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 14. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 15. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 16. fishersci.dk [fishersci.dk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
